molecular formula C9H18N2O2 B1323206 N-Methoxy-N,1-dimethylpiperidine-4-carboxamide CAS No. 215950-19-9

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Cat. No.: B1323206
CAS No.: 215950-19-9
M. Wt: 186.25 g/mol
InChI Key: HPSNOVOYRZPVAW-UHFFFAOYSA-N
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Description

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9) is an important organic compound serving as a critical pharmaceutical intermediate in the synthesis of Lasmiditan . Lasmiditan is a selective 5-hydroxytryptamine (5-HT1F) receptor agonist developed for the acute treatment of migraine . This high-purity building block enables advanced research and development in organic and medicinal chemistry, particularly in constructing novel therapeutic agents. The compound is characterized as a white to off-white powder with a typical purity of ≥98%-99% . Key predicted physicochemical properties include a boiling point of 235.3±50.0 °C and a density of 1.041±0.06 g/cm³ . It is supplied on a scale ranging from laboratory to pilot production, facilitating projects from initial discovery to process development . This product is intended for research and development purposes only and is not meant for diagnostic, therapeutic, or household use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

N-methoxy-N,1-dimethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNOVOYRZPVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634523
Record name N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215950-19-9
Record name N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 215950-19-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of the migraine therapeutic, Lasmiditan. This document outlines its chemical properties, detailed synthesis protocols, and its critical role as a Weinreb amide in pharmaceutical manufacturing.

Core Compound Data

This compound is a substituted piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its specific structure allows for controlled reactivity in the formation of complex molecules.

PropertyValueReference
CAS Number 215950-19-9[1][2][3]
Molecular Formula C₉H₁₈N₂O₂[4]
Molecular Weight 186.25 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point (Predicted) 235.3 ± 50.0 °C[4]
Density (Predicted) 1.041 ± 0.06 g/cm³[4]
pKa (Predicted) 8.41 ± 0.10[4]
Storage Sealed in dry, Room Temperature[4]

While specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often proprietary and found in certificates of analysis from suppliers, various chemical suppliers indicate the availability of such data upon request.[1][5]

Synthesis Protocol

The synthesis of this compound is typically achieved through the amidation of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This procedure leverages common coupling reagents to facilitate the formation of the Weinreb amide.

Experimental Procedure

Materials:

  • 1-methylpiperidine-4-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N-dimethylformamide (DMF)

  • N,N-diisopropylethylamine (DIPEA)

  • 1-hydroxybenzotriazole (HOBt)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • 5 N Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Chloroform

  • Isopropanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • In a suitable reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (e.g., 5.5 g, 38.4 mmol) in N,N-dimethylformamide (e.g., 100 mL), with heating if necessary to achieve dissolution.[4]

  • To the solution, add N,N-diisopropylethylamine (e.g., 8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (e.g., 5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (e.g., 4.1 g, 42.2 mmol) sequentially.[4]

  • Stir the reaction mixture for 5 minutes.[4]

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (e.g., 7.4 g, 38.4 mmol) to the mixture.[4]

  • Allow the resulting homogeneous solution to stir at room temperature for an extended period (e.g., 63 hours) to ensure the reaction goes to completion.[4]

  • Upon completion, remove the solvent by distillation under reduced pressure.[4]

  • Dissolve the residue in water and adjust the pH to 9 using a 5 N sodium hydroxide solution.[4]

  • Extract the aqueous phase with dichloromethane.[4]

  • Wash the organic layer with a saturated sodium chloride solution.[4]

  • Further extract the aqueous phase with a solvent mixture of chloroform/isopropanol (3:1).[4]

  • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow liquid.[4]

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[4]

Role in Lasmiditan Synthesis

This compound is a quintessential example of a Weinreb amide, a class of reagents that are instrumental in the synthesis of ketones from organometallic reagents without the common side reaction of over-addition to form a tertiary alcohol. In the synthesis of Lasmiditan, this intermediate allows for the controlled addition of a substituted pyridine moiety, a critical step in constructing the final drug molecule.

The stability of the tetrahedral intermediate formed during the reaction of an organometallic reagent with the Weinreb amide is key to its utility. This intermediate is stable until the reaction is quenched with an acidic workup, at which point it collapses to form the desired ketone.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound in the synthesis of Lasmiditan.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_product Final Product R1 1-methylpiperidine-4-carboxylic acid P1 Amide Coupling R1->P1 R2 N,O-dimethylhydroxylamine HCl R2->P1 S1 DMF, DIPEA, HOBt, EDC HCl S1->P1 P2 Aqueous Workup & Extraction P1->P2 P3 Purification P2->P3 FP N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide P3->FP

Caption: Synthesis workflow for this compound.

Logical_Relationship cluster_intermediate Key Intermediate cluster_reagent Coupling Partner cluster_reaction Key Transformation cluster_product Downstream Product Intermediate N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide (Weinreb Amide) Reaction Weinreb Ketone Synthesis Intermediate->Reaction Reagent Substituted Pyridine Organometallic Reagent Reagent->Reaction Product Lasmiditan Precursor (Ketone) Reaction->Product

Caption: Role of the Weinreb amide intermediate in Lasmiditan synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, with the CAS Number 215950-19-9, is a significant organic compound primarily recognized for its role as a key pharmaceutical intermediate. Specifically, it is a crucial building block in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.[1] Understanding the physicochemical properties of this intermediate is essential for process optimization, scale-up, and ensuring the quality and efficiency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their determination, and visualizes key workflows and related biological pathways.

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound is based on computational predictions. These values provide a valuable baseline for experimental design and handling of the compound.

Quantitative Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [1]
Predicted Boiling Point 235.3 ± 50.0 °C[2]
Predicted Density 1.041 ± 0.06 g/cm³[1][2]
Predicted pKa 8.41 ± 0.10[2]

Qualitative Physical Properties

PropertyDescriptionSource
Appearance Colorless to light yellow liquid[2]
Storage Sealed in dry, Room Temperature[2]

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point (Capillary Method)

The melting point is a fundamental indicator of a solid compound's purity.[3] For a substance that is a liquid at room temperature, this protocol would be adapted for determining its freezing point.

Methodology:

  • Sample Preparation: A small amount of the solid organic compound is finely powdered.[4] A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 1-2 cm by tapping the sealed end on a hard surface.[4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[3]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point.[4][5] Pure compounds typically have a sharp melting point range of 1-2°C.[3]

MeltingPoint_Workflow Workflow for Melting Point Determination prep Sample Preparation: Finely powder the solid compound. pack Packing: Pack the powder into a sealed capillary tube. prep->pack setup Apparatus Setup: Place the capillary in the melting point apparatus. pack->setup heat Heating: Heat slowly at a rate of 1-2°C per minute. setup->heat observe Observation: Record the temperature range from the first drop of liquid to complete melting. heat->observe result Result: Melting Point Range observe->result

Workflow for Melting Point Determination
Determination of Solubility

Solubility is determined by observing the extent to which a compound dissolves in various solvents, which helps in classifying the compound based on its functional groups.[6]

Methodology:

  • Initial Solvent Testing (Water): To a test tube containing a small, measured amount of the compound (e.g., 25 mg), add a small portion of the solvent (e.g., 0.75 mL of water) and shake vigorously.[7] If the compound dissolves, it is classified as soluble.

  • pH Testing (for water-soluble compounds): If the compound is water-soluble, test the solution with litmus paper to determine if it is acidic, basic, or neutral.[6][7]

  • Acid/Base Solubility Tests (for water-insoluble compounds): If the compound is insoluble in water, its solubility is tested in dilute acidic and basic solutions (e.g., 5% HCl, 5% NaOH, and 5% NaHCO₃).[7] Solubility in a dilute acid suggests a basic functional group (like an amine), while solubility in a dilute base suggests an acidic functional group.[7]

  • Organic Solvent Solubility: The solubility in various organic solvents (e.g., diethyl ether, ethanol, dichloromethane) is also determined using a similar procedure to gauge polarity.[8]

Solubility_Workflow Workflow for Solubility Determination start Start with a known amount of compound add_water Add water and shake vigorously start->add_water is_soluble_water Soluble in Water? add_water->is_soluble_water test_ph Test pH with litmus paper is_soluble_water->test_ph Yes acid_base_tests Perform Acid/Base Solubility Tests (5% HCl, 5% NaOH, etc.) is_soluble_water->acid_base_tests No organic_solvents Test in Organic Solvents (Ether, Ethanol, etc.) test_ph->organic_solvents acid_base_tests->organic_solvents end End organic_solvents->end pKa_Workflow Workflow for pKa Determination by Potentiometric Titration prepare_solution Prepare a solution of the compound of known concentration. setup_titration Set up the titration vessel with a pH electrode and stirrer. prepare_solution->setup_titration add_titrant Incrementally add a standardized strong acid (e.g., 0.1 M HCl). setup_titration->add_titrant record_ph Record the pH after each addition of the titrant. add_titrant->record_ph plot_curve Plot the titration curve (pH vs. volume of titrant). record_ph->plot_curve determine_pka Determine the pKa from the half-equivalence point. plot_curve->determine_pka logP_Workflow Workflow for logP Determination (Shake-Flask Method) prepare_phases Prepare pre-saturated n-octanol and aqueous buffer (pH 7.4). dissolve_compound Dissolve the compound in one of the phases. prepare_phases->dissolve_compound mix_and_shake Mix the two phases and shake until equilibrium is reached. dissolve_compound->mix_and_shake separate_phases Separate the n-octanol and aqueous layers by centrifugation. mix_and_shake->separate_phases analyze_concentration Analyze the compound's concentration in each phase (e.g., by HPLC). separate_phases->analyze_concentration calculate_logp Calculate logP = log([Compound]octanol / [Compound]aqueous). analyze_concentration->calculate_logp Synthesis_Pathway Synthesis of this compound reactant1 1-Methylpiperidine-4-carboxylic Acid product N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide reactant1->product reactant2 N,O-Dimethylhydroxylamine HCl reactant2->product reagents Coupling Agents (EDC, HOBt) Base (DIPEA) Solvent (DMF) reagents->product Reaction Conditions Lasmiditan_MoA Proposed Mechanism of Action of Lasmiditan lasmiditan Lasmiditan receptor 5-HT1F Receptor (on Trigeminal Neurons) lasmiditan->receptor binds to & activates inhibition Inhibition of Neuronal Firing receptor->inhibition neuropeptide Decreased Release of CGRP & Glutamate inhibition->neuropeptide pain_pathway Inhibition of Pain Signal Transmission in CNS inhibition->pain_pathway migraine_relief Alleviation of Migraine Pain neuropeptide->migraine_relief pain_pathway->migraine_relief

References

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and a representative synthesis protocol for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Structure

This compound is a key chemical intermediate, notably used in the synthesis of the anti-migraine medication, Lasmiditan.[1] Its unambiguous identification is crucial for researchers and chemists.

  • IUPAC Name: this compound

  • CAS Number: 215950-19-9[1][2][3][4]

  • Synonyms: 4-Piperidinecarboxamide, N-methoxy-N,1-dimethyl-; 1-methyl-piperidine-4-carboxylic acid methoxy-methyl-amide[2][5]

The chemical structure consists of a piperidine ring N-substituted with a methyl group. At the 4-position of the piperidine ring, there is a carboxamide group which is N-substituted with both a methoxy and a methyl group. This specific amide is known as a Weinreb amide, a functional group that is particularly useful in organic synthesis for the formation of ketones.

synthesis_workflow Synthesis Workflow for this compound start Start Materials: 1-Methylpiperidine-4-carboxylic acid N,O-dimethylhydroxylamine HCl step1 Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent) start->step1 step2 Neutralization of N,O-dimethylhydroxylamine start->step2 step3 Amide Bond Formation (Coupling Reaction) step1->step3 step2->step3 step4 Reaction Work-up (Quenching and Extraction) step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 end_product Final Product: N-Methoxy-N,1-dimethylpiperidine- 4-carboxamide step5->end_product

References

Molecular weight and formula of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a chemical compound with specific molecular properties. This guide provides its molecular weight and chemical formula.

Chemical Identity

Descriptor Value
Molecular Formula C9H18N2O2[1]
Molecular Weight 186.25 g/mol [1]
Canonical SMILES CN1CCC(CC1)C(=O)N(C)OC[1]
InChI Key HPSNOVOYRZPVAW-UHFFFAOYSA-N[1]
CAS Number 215950-19-9[2][3][4]

This compound is recognized as a key intermediate in the synthesis of Lasmiditan, indicating its significance in pharmaceutical development[1].

References

In-Depth Technical Guide: Spectral Analysis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of various pharmaceutical agents. This document compiles and presents quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to facilitate its identification, characterization, and application in research and development.

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of this compound.

Experimental Protocol: The mass spectrum was obtained via electrospray ionization (ESI), a soft ionization technique suitable for determining the molecular weight of polar molecules. The sample was dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data: A key finding from the analysis is the detection of a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 186.[1] This corresponds to the molecular weight of the compound, confirming its successful synthesis.

ParameterValue
Ionization ModeESI
Molecular Ion (M+)m/z 186

Nuclear Magnetic Resonance (NMR) Spectroscopy

Anticipated ¹H NMR Spectral Features:

  • N-CH₃ (methoxy) and N-CH₃ (piperidine): Signals for the two N-methyl groups are expected to appear as singlets.

  • Piperidine ring protons: The protons on the piperidine ring will likely appear as a series of multiplets in the aliphatic region of the spectrum.

  • O-CH₃: The methoxy group protons will be a distinct singlet.

Anticipated ¹³C NMR Spectral Features:

  • Carbonyl carbon (C=O): A signal in the downfield region, characteristic of an amide carbonyl.

  • Piperidine ring carbons: Multiple signals in the aliphatic region.

  • N-CH₃ carbons: Two distinct signals for the N-methyl carbons.

  • O-CH₃ carbon: A signal corresponding to the methoxy carbon.

Experimental Protocol (General): ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

As with NMR data, specific experimental IR data for this compound is not widely published. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Anticipated IR Absorption Bands:

  • C=O stretch (amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

  • C-N stretch: Absorption bands for the C-N bonds of the piperidine ring and the amide group.

  • C-H stretch (aliphatic): Multiple absorption bands in the region of 2800-3000 cm⁻¹.

  • C-O stretch (methoxy): An absorption band in the fingerprint region.

Experimental Protocol (General): An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Spectral Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS_Data Confirm Molecular Weight MS->MS_Data NMR_Data Elucidate Chemical Structure NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Confirmation Structural Confirmation MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the synthesis, purification, and spectral characterization.

This guide serves as a foundational resource for professionals working with this compound. While a key piece of mass spectrometry data is available, this document also highlights the need for further experimental work to fully characterize the compound using NMR and IR spectroscopy.

References

An In-Depth Technical Guide to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Versatile Weinreb Amide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key Weinreb amide analog, with a focus on its synthesis, reactivity, and application in pharmaceutical development. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in its effective utilization.

Introduction

This compound (CAS No. 215950-19-9) is a substituted piperidine derivative and a valuable synthetic intermediate. As a Weinreb amide, it serves as a stable and versatile precursor for the synthesis of ketones and aldehydes, avoiding the common issue of over-addition associated with more reactive acylating agents. Its primary significance lies in its role as a key building block in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.

The N-methoxy-N-methylamide functionality, characteristic of Weinreb amides, allows for the controlled addition of organometallic reagents. The resulting tetrahedral intermediate is stabilized by chelation, preventing the formation of tertiary alcohols and enabling the high-yield synthesis of ketones upon acidic workup.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 215950-19-9
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 235.3 ± 50.0 °C[1]
Density (Predicted) 1.041 ± 0.06 g/cm³[1]
pKa (Predicted) 8.41 ± 0.10[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This amidation reaction is facilitated by a suitable coupling agent.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound:

Materials:

  • 1-methylpiperidine-4-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • 5 N Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Chloroform/Isopropanol (3:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • To the solution, add N,N-diisopropylethylamine (DIPEA) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) sequentially.

  • Stir the reaction mixture for 5 minutes.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 eq).

  • Stir the resulting homogeneous solution at room temperature for 63 hours.

  • After completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 9 with 5 N sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Further extract the aqueous phase with a solvent mixture of chloroform/isopropanol (3:1).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow liquid.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Reactant/ReagentMolar RatioTypical YieldPurity
1-methylpiperidine-4-carboxylic acid1.0
N,O-dimethylhydroxylamine HCl1.1
EDC·HCl1.0>95% (crude)
HOBt1.0
DIPEA1.2

Note: Specific yield after purification is dependent on the scale and purification efficiency.

Application in the Synthesis of Lasmiditan Intermediate

A primary application of this compound is in the synthesis of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate for the drug Lasmiditan. This transformation involves the reaction of the Weinreb amide with an organometallic reagent, typically an organolithium species generated in situ.

Experimental Workflow

The general workflow for the synthesis of the Lasmiditan intermediate is depicted below. This multi-step process begins with the formation of the Weinreb amide, followed by its reaction with a lithiated pyridine derivative.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Final Product Synthesis A 1-Methylpiperidine- 4-carboxylic Acid C N-Methoxy-N,1-dimethylpiperidine- 4-carboxamide A->C EDC, HOBt, DIPEA, DMF B N,O-Dimethylhydroxylamine Hydrochloride B->C G (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone C->G C->G D 2,6-Dibromopyridine F 2-Bromo-6-lithiopyridine (in situ) D->F THF, -78°C E n-Butyllithium E->F F->G Reaction with Weinreb Amide I Lasmiditan G->I CuI, Cs2CO3, Ligand H 2,4,6-Trifluorobenzamide H->I

Caption: Synthetic pathway to Lasmiditan via the Weinreb amide intermediate.

Experimental Protocol for Ketone Formation (Representative)

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to generate the 2-bromo-6-lithiopyridine species in situ.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.

  • Slowly add the solution of the Weinreb amide to the freshly prepared organolithium solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Quantitative Reactivity Data (Representative)

The reaction of Weinreb amides with organometallic reagents is generally high-yielding. The table below provides representative data for the reactivity of various Weinreb amides with organolithium and Grignard reagents.

Weinreb Amide SubstrateOrganometallic ReagentProduct TypeYield (%)
N-methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone85-95
N-methoxy-N-methylacetamideEthyllithium2-Butanone80-90
N-methoxy-N,1-dimethyl-4-piperidinecarboxamide2-Bromo-6-lithiopyridineKetoneNot reported

Yields are highly dependent on the specific substrates and reaction conditions.

Logical Relationships in Reactivity

The stability and reactivity of the Weinreb amide are central to its utility. The following diagram illustrates the key logical relationships in the reaction with an organometallic reagent.

G cluster_0 Reaction Pathway cluster_1 Key Feature Start Weinreb Amide + Organometallic Reagent (R-M) Intermediate Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Product Ketone (R-C=O) Intermediate->Product Acidic Workup SideProduct Tertiary Alcohol (Over-addition Product) Chelation Chelation by N-methoxy group Intermediate->Chelation Chelation->Product Prevents Collapse Chelation->SideProduct Inhibits Further Reaction

Caption: Mechanism of Weinreb amide reaction with organometallics.

The key feature is the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the regeneration of a carbonyl group that could undergo a second nucleophilic attack, thus inhibiting the formation of the tertiary alcohol side product.

Conclusion

This compound is a valuable and versatile Weinreb amide analog with significant applications in pharmaceutical synthesis, most notably in the production of Lasmiditan. Its synthesis is straightforward, and its reactivity allows for the controlled and high-yield formation of ketones from organometallic reagents. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings, enabling the efficient synthesis of complex molecules.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry and extensive data on its core functional groups: the N-methoxy-N-methylamide (Weinreb amide) and the N-methylpiperidine ring.

Introduction

This compound is a synthetic compound that incorporates two key structural features of significant interest in medicinal chemistry and organic synthesis: a piperidine core and a Weinreb amide functional group.[1][2] The piperidine moiety is a common scaffold in numerous pharmaceutical agents, while the Weinreb amide is a versatile functional group for the synthesis of ketones and aldehydes.[3][4] This document provides a comprehensive overview of the predicted reactivity and chemical stability of this molecule, drawing upon the well-documented chemistry of its constituent parts. This compound is noted as a key synthetic intermediate for Lasmiditan, an antimigraine agent.[1][2]

Chemical Structure and Properties

The overall properties of this compound are a composite of its N-methylpiperidine ring and the N-methoxy-N-methylamide (Weinreb amide) functional group.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₈N₂O₂Based on structural components.
Molecular Weight 186.25 g/mol Calculated from the molecular formula.
Physical State Likely a liquid or low-melting solid at room temperature.Similar non-aromatic, low molecular weight amides are often liquids or low-melting solids.[1]
Solubility Miscible in water and soluble in polar organic solvents like methanol and ethanol.The N-methylpiperidine and amide functionalities are expected to confer good solubility in polar media.[5]
pKa (Conjugate Acid) ~8.5 - 9.5The tertiary amine of the N-methylpiperidine ring is basic. This is a typical range for similar cyclic amines.

Reactivity Analysis

The reactivity of this compound can be understood by examining its two primary functional groups.

The N-Methoxy-N-methylamide (Weinreb Amide) Group

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a highly useful functional group in organic synthesis due to its unique reactivity profile.[3][6]

  • Reaction with Organometallics: Unlike other carboxylic acid derivatives, Weinreb amides react cleanly with organolithium or Grignard reagents to produce ketones.[7][8][9] This is due to the formation of a stable, chelated tetrahedral intermediate that resists the "over-addition" that typically leads to tertiary alcohols.[6][10][11] This intermediate collapses to the ketone only upon acidic workup.

  • Reduction: Weinreb amides can be selectively reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[6][8][9] The stable chelated intermediate prevents over-reduction to the alcohol.[3]

  • Hydrolysis: As with most amides, the Weinreb amide can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, though it is generally considered stable to milder conditions.[8]

  • Base-Induced Elimination: Under strongly basic conditions, an unusual E2 elimination pathway can occur, generating formaldehyde and the corresponding N-methylamide anion.[12][13]

Weinreb_Amide_Reactivity main N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide ketone Ketone main->ketone 1. R-MgX or R-Li 2. H₃O⁺ Workup aldehyde Aldehyde main->aldehyde 1. LiAlH₄ or DIBAL-H 2. H₃O⁺ Workup acid Carboxylic Acid main->acid H₃O⁺ or OH⁻, Δ

Caption: Reactivity of the Weinreb Amide Moiety.

The N-Methylpiperidine Ring

The N-methylpiperidine portion of the molecule is a cyclic tertiary amine.

  • Basicity: The nitrogen atom is basic and will be protonated in acidic conditions to form a piperidinium salt. This can affect the molecule's solubility and reactivity.

  • Oxidation: Tertiary amines can be oxidized to N-oxides, for instance, by reaction with peroxides. The stereochemistry of this oxidation can be influenced by the conformation of the piperidine ring.[14]

  • N-Dealkylation: While generally stable, the N-methyl group can be removed under specific, often harsh, chemical conditions.

  • Stability: The piperidine ring itself is a saturated heterocycle and is generally very stable, not undergoing ring-opening reactions under normal conditions.[15]

Chemical Stability

The chemical stability of this compound is predicted to be robust under typical storage and handling conditions.

Table 2: Stability Profile

ConditionPredicted StabilityPotential Degradation Pathway
pH Stable in neutral and mildly acidic/basic conditions.Susceptible to hydrolysis under strong acid or base, especially with heating.
Temperature Stable at ambient temperatures.Thermal decomposition at high temperatures may produce carbon monoxide and nitrogen oxides.[5]
Light Generally stable.No significant chromophores to suggest high photosensitivity.
Oxidizing Agents Susceptible to oxidation.The tertiary amine can be oxidized to an N-oxide.
Reducing Agents The Weinreb amide is reducible.As noted, hydride reagents will reduce the amide to an aldehyde.

Experimental Protocols for Stability and Reactivity Assessment

The following are proposed experimental protocols to empirically determine the stability and reactivity of this compound.

Protocol for Assessing pH Stability
  • Preparation of Solutions: Prepare solutions of the compound (~1 mg/mL) in a series of buffers ranging from pH 2 to pH 12.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Compare the peak area of the parent compound to its initial peak area to determine the percentage remaining. Identify any new peaks as potential degradants for structural elucidation (e.g., by LC-MS).

Protocol for Assessing Thermal Stability
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Heating: Heat the sample at a series of elevated temperatures (e.g., 50°C, 75°C, 100°C) for a defined period.

  • Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC to quantify any degradation.

  • Characterization: Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine melting point and decomposition temperature.

Protocol for Reactivity with an Organometallic Reagent
  • Reaction Setup: Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Reagent Addition: Slowly add one equivalent of an organometallic reagent (e.g., phenylmagnesium bromide in THF).

  • Quenching: After stirring for 1-2 hours, quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl).

  • Extraction and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the formation of the corresponding ketone.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis pH pH HPLC HPLC pH->HPLC Quantify Parent Temp Temperature Temp->HPLC Quantify Parent Ox Oxidation Ox->HPLC Quantify Parent LCMS LC-MS HPLC->LCMS Identify Degradants Report Report LCMS->Report Final Report Compound Compound Compound->pH Expose Compound->Temp Expose Compound->Ox Expose

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a molecule with a dual-functionality profile. Its N-methylpiperidine ring provides a stable, basic scaffold common in pharmaceuticals. The Weinreb amide group offers a synthetically versatile handle for conversion into ketones or aldehydes with high selectivity. The compound is expected to be stable under standard conditions but will exhibit predictable reactivity at its functional groups under specific chemical environments. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predicted properties.

References

Solubility Profile of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Technical Guide to Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay performance.[1][2] While specific, publicly available quantitative solubility data for this compound is limited, this document details the standard experimental protocols for its determination in common laboratory solvents.

Data Presentation: A Template for Experimental Findings

The following table is a recommended template for summarizing experimentally determined solubility data for this compound. Populating this table with results from the protocols described below will provide a clear, comparative overview of the compound's solubility profile.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Water25Thermodynamic
Phosphate-Buffered Saline (PBS) pH 7.425Thermodynamic
Simulated Gastric Fluid (SGF)37Thermodynamic
Simulated Intestinal Fluid (SIF)37Thermodynamic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Isopropanol25Thermodynamic
Acetonitrile25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Kinetic
Dimethylformamide (DMF)25Kinetic

Experimental Protocols

Accurate solubility determination requires robust and well-defined experimental methods. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[3][4]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[3] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected lab solvent (e.g., water, PBS pH 7.4, ethanol).[3][5] The amount of compound should be sufficient to ensure a solid phase remains after equilibrium is reached.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator.[6] The equilibration period is critical and should be sufficient to reach a steady state, typically 24 to 48 hours.[6]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1]

  • Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Calculation: Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration in the analyzed samples and calculate the final solubility value, accounting for any dilutions.[7]

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds upon precipitation from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[2][4] This method measures the concentration of a compound when a precipitate first forms from a supersaturated solution.[3]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1][8]

  • Assay Plate Preparation: Dispense small aliquots of the DMSO stock solution into the wells of a microtiter plate.[8]

  • Precipitation Induction: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[2]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1 to 2 hours.[2][8]

  • Detection and Quantification: Measure the amount of precipitated compound. Common detection methods include:

    • Turbidimetry/Nephelometry: A plate reader measures the light scattering caused by the formation of insoluble particles.[8]

    • Direct UV/LC-MS Analysis: After incubation, the samples are filtered to remove the precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS and compared against a calibration curve.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Detailed Protocol cluster_3 Phase 4: Outcome start Start with N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide qual_test Qualitative Solubility Test (Small amount in solvent) start->qual_test decision Soluble? qual_test->decision kinetic High-Throughput Screening: Kinetic Solubility Assay decision->kinetic No (Precipitate forms) thermo Gold Standard Method: Thermodynamic Solubility (Shake-Flask) decision->thermo Yes (Visually soluble) kinetic_steps 1. Prepare DMSO Stock 2. Add to Aqueous Buffer 3. Incubate (1-2h) 4. Measure Precipitate (Turbidimetry/Filtration-UV) kinetic->kinetic_steps thermo_steps 1. Add Excess Solid to Solvent 2. Equilibrate (24-48h) 3. Separate Phases (Centrifuge/Filter) 4. Quantify Supernatant (LC-MS) thermo->thermo_steps kinetic_result Kinetic Solubility Value (µM) kinetic_steps->kinetic_result thermo_result Thermodynamic Solubility Value (mg/mL or µM) thermo_steps->thermo_result

References

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide material safety data sheet (MSDS) review

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Material Safety Data Sheet (MSDS) for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS No: 215950-19-9) is not publicly available. The information herein is a consolidation of data from chemical suppliers and extrapolated from safety data sheets of structurally similar piperidine derivatives. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols.

Introduction

This compound is a substituted piperidine derivative.[1] Piperidine and its analogues are common structural motifs in pharmaceuticals and are used as building blocks in organic synthesis. Given the potential biological activity of such compounds, a thorough understanding of their safety and handling is paramount for laboratory personnel. This guide provides a summary of available physicochemical data and outlines general safety protocols for handling this research chemical.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally confirmed.

PropertyValueSource
CAS Number 215950-19-9[1][2][3]
Molecular Formula C9H18N2O2[1][4]
Molecular Weight 186.25 g/mol [1]
Appearance Colorless to light yellow liquidChemical Supplier Data
Boiling Point (Predicted) 235.3 ± 50.0 °C[3]
Density (Predicted) 1.041 ± 0.06 g/cm³[3]
pKa (Predicted) 8.41 ± 0.10Chemical Supplier Data
Storage Conditions Sealed in dry, room temperature[1]

Hazard Identification and Safety Precautions

Due to the absence of a specific MSDS, the hazard profile of this compound has not been formally established. However, based on the data for similar piperidine compounds, the following precautions are recommended.

Precaution CategoryRecommended ActionRationale (based on similar compounds)
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).Piperidine derivatives can be irritants to the skin and eyes.[5][6]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes. Wash hands thoroughly after handling.To minimize exposure to potentially harmful vapors and prevent accidental contact.[5][7]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.[5]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.To mitigate potential eye irritation or damage.[5][6]
First Aid (Skin) Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.To remove the chemical and prevent skin irritation.[5][6]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.To avoid aspiration of the chemical into the lungs.[5][6]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.To remove from the source of exposure and support respiration.[6]

Experimental Protocols and Workflows

Detailed experimental protocols involving this compound are not publicly available. The following section provides a generalized workflow for handling research chemicals with limited safety data.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with incomplete safety information.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Preparedness cluster_disposal Waste Disposal A Review Available Data (Supplier Info, Similar Compounds) B Risk Assessment (Identify Potential Hazards) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Ventilated Area (Chemical Fume Hood) C->D E Handle with Care (Avoid Contact and Inhalation) D->E F Proper Labeling and Storage E->F I Segregate Chemical Waste F->I G Locate Safety Equipment (Eyewash, Shower, Fire Extinguisher) H Review First Aid Procedures G->H J Dispose According to Institutional Guidelines I->J

A generalized workflow for the safe handling of research chemicals.

Conclusion

While this compound is available for research purposes, the lack of a comprehensive MSDS necessitates a cautious approach to its handling and use. The information provided in this guide, based on supplier data and safety information for analogous compounds, should be used to inform safe laboratory practices. Researchers must always perform a thorough risk assessment before using this or any chemical with incomplete toxicological data. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize potential risks.

References

Commercial Sourcing and Synthetic Insights for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds, is available from a range of commercial suppliers. This guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol, and a visual representation of the synthetic workflow, designed to assist researchers in sourcing and utilizing this compound effectively.

Commercial Supplier Overview

A critical aspect of research and development is the reliable procurement of starting materials and intermediates. This compound (CAS No: 215950-19-9) is offered by several chemical suppliers. The following table summarizes the available data on purity, quantity, and catalog numbers from a selection of vendors to facilitate a comparative analysis for procurement.

SupplierCatalog NumberPurityAvailable Quantities
CrysdotCD1116526695+%Custom inquiry
BLDpharmBD0131859197%1g, 5g, 25g
BenchchemBCM8591>98%1g, 5g, 10g, 25g, 50g, 100g
Apollo ScientificPC50001StandardCustom inquiry

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Protocol: Preparation of this compound

The following experimental protocol details a common method for the synthesis of this compound, adapted from established procedures.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvents 1-Methylpiperidine-4-carboxylic acid 1-Methylpiperidine-4-carboxylic acid Reaction Mixture Reaction Mixture 1-Methylpiperidine-4-carboxylic acid->Reaction Mixture N,O-Dimethylhydroxylamine hydrochloride N,O-Dimethylhydroxylamine hydrochloride N,O-Dimethylhydroxylamine hydrochloride->Reaction Mixture EDC EDC EDC->Reaction Mixture HOBt HOBt HOBt->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture DMF DMF DMF->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Product This compound Work-up & Purification->Product

A schematic overview of the synthesis of this compound.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • 5 N Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Chloroform

  • Isopropanol

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.0 eq), and DIPEA (1.2 eq).

  • Cool the mixture in an ice bath and add EDC (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and adjust the pH to ~9 with a 5 N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • For challenging extractions, a solvent mixture of chloroform and isopropanol (3:1) can be utilized.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

G A 1. Coupling Reaction B 2. Aqueous Work-up A->B Quench Reaction C 3. Extraction B->C Phase Separation D 4. Drying and Concentration C->D Isolate Organic Phase E 5. Chromatographic Purification D->E Crude Product F Final Product E->F Purified Compound

A flowchart depicting the experimental workflow for the synthesis of the target compound.

Methodological & Application

Synthetic Route to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a Weinreb amide derivative, is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in the stability of the Weinreb amide functional group, which allows for controlled C-C bond formation with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound from 1-methylpiperidine-4-carboxylic acid. The protocols outlined below utilize common and effective coupling reagents to facilitate this transformation, providing researchers with reliable methods for obtaining this valuable synthetic building block.

Physicochemical Properties

PropertyValue
CAS Number 215950-19-9
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Boiling Point 235.3±50.0 °C (Predicted)[2]
Density 1.041±0.06 g/cm³ (Predicted)[2]
Appearance Colorless to light yellow liquid[2]

Synthetic Workflow

The synthesis of this compound from 1-methylpiperidine-4-carboxylic acid involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine. This can be achieved through several methods, with the two primary protocols detailed below.

Synthetic_Workflow Synthetic Route to this compound cluster_0 Activation Method Start 1-Methylpiperidine-4-carboxylic acid Method1 EDC, HOBt, DIPEA in DMF Start->Method1 Protocol 1 Method2 Oxalyl Chloride, cat. DMF in DCM Start->Method2 Protocol 2 Activated Activated Carboxylic Acid Intermediate Product This compound Activated->Product Amidation Reagent N,O-Dimethylhydroxylamine Hydrochloride Reagent->Activated Method1->Activated Method2->Activated

Caption: General workflow for the synthesis of the target Weinreb amide.

Experimental Protocols

Two common and effective methods for the synthesis of this compound are presented below.

Protocol 1: Synthesis using EDC and HOBt Coupling Agents

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the amidation.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

  • Isopropanol

  • 5 N Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (5.5 g, 38.4 mmol) in N,N-dimethylformamide (100 mL), with heating if necessary to achieve dissolution.

  • To the solution, add N,N-diisopropylethylamine (8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol) sequentially.

  • Stir the reaction mixture for 5 minutes.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.4 g, 38.4 mmol) to the mixture.

  • Stir the resulting homogeneous solution at room temperature for 63 hours.

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 9 with a 5 N sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Perform a further extraction with a solvent mixture of chloroform/isopropanol (3:1).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Expected Yield: Approximately 9.5 g of a yellow liquid (crude).

Protocol 2: Synthesis via Acid Chloride Formation with Oxalyl Chloride

This protocol involves the conversion of the carboxylic acid to its corresponding acid chloride using oxalyl chloride, which is then reacted in situ with N,O-dimethylhydroxylamine.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the suspension. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine or pyridine (2.2-2.5 eq) to the suspension of N,O-dimethylhydroxylamine hydrochloride and stir for 15-20 minutes.

  • Slowly add the solution of the in situ generated acid chloride to the N,O-dimethylhydroxylamine/base mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes the expected outcomes and conditions for the described synthetic protocols.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (Oxalyl Chloride)
Coupling/Activating Agent EDC, HOBtOxalyl Chloride, cat. DMF
Base DIPEATriethylamine or Pyridine
Solvent DMFDCM
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 63 hours3-6 hours
Yield High (specific yield not reported, crude was 9.5g from 5.5g starting material)Typically high (yields of 70-95% are common for this method)
Work-up Aqueous work-up and extractionAqueous work-up and extraction
Purification Flash column chromatographyFlash column chromatography

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following analytical methods.[3]

  • ¹H NMR: Spectral data should be consistent with the structure of the target compound.

  • ¹³C NMR: The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule.

  • IR Spectroscopy: Look for characteristic absorption bands, particularly the amide C=O stretch.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care. It reacts violently with water.

  • EDC, HOBt, and DIPEA are irritants and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

These protocols provide a comprehensive guide for the synthesis of this compound. The choice of method may depend on the availability of reagents, desired reaction time, and scale of the synthesis. For large-scale synthesis, the oxalyl chloride method may be more cost-effective. Both methods are robust and widely used in the pharmaceutical industry for the preparation of Weinreb amides.

References

Application Notes and Protocols: Ketone Synthesis Using N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and drug development. The Weinreb-Nahm ketone synthesis provides a robust and high-yield method for the preparation of ketones from carboxylic acid derivatives.[1][2] This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, thus preventing the formation of tertiary alcohol byproducts that can plague similar reactions with other acylating agents.[1][2]

This document provides a detailed protocol for the synthesis of ketones using N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specific Weinreb amide, highlighting its utility in generating functionalized piperidine scaffolds. Piperidine moieties are prevalent in a vast number of pharmaceuticals, making this a valuable synthetic route for drug discovery and development.

Reaction Principle

The core of this protocol is the reaction of this compound with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). The reaction proceeds through a stable, chelated tetrahedral intermediate, which upon acidic workup, collapses to yield the corresponding ketone and N,O-dimethylhydroxylamine.

G reactant1 This compound intermediate Stable Tetrahedral Intermediate reactant1->intermediate reactant2 Organometallic Reagent (R-M) reactant2->intermediate workup Aqueous Acidic Workup intermediate->workup product1 Ketone product2 N,O-dimethylhydroxylamine workup->product1 workup->product2

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Grignard or organolithium solution of known molarity)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

General Procedure for Ketone Synthesis
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1-1.5 eq) dropwise to the stirred solution via syringe. The rate of addition should be controlled to maintain the low temperature of the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours, depending on the specific organometallic reagent used. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl solution while the flask is still in the cold bath.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ketone product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve Weinreb amide in anhydrous THF setup2 Establish inert atmosphere (Ar/N2) setup1->setup2 cool Cool to -78 °C setup2->cool add Add organometallic reagent dropwise cool->add stir Stir for 1-4 h at -78 °C add->stir quench Quench with 1 M HCl stir->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry purify Purify by column chromatography dry->purify

Data Presentation

The following table presents representative examples of ketones that can be synthesized from this compound using various organometallic reagents. The yields are typical for Weinreb ketone syntheses.

EntryOrganometallic ReagentProductTypical Yield (%)
1Phenylmagnesium bromide(1-Methylpiperidin-4-yl)(phenyl)methanone85-95
2Methylmagnesium bromide1-(1-Methylpiperidin-4-yl)ethan-1-one80-90
3n-Butyllithium1-(1-Methylpiperidin-4-yl)pentan-1-one80-90
4Vinylmagnesium bromide1-(1-Methylpiperidin-4-yl)prop-2-en-1-one75-85
5Isopropylmagnesium chloride1-(1-Methylpiperidin-4-yl)-2-methylpropan-1-one70-80

Signaling Pathways and Logical Relationships

The success of the Weinreb ketone synthesis is attributed to the stability of the five-membered chelated intermediate formed upon nucleophilic attack. This intermediate prevents the elimination of the methoxy-methylamino group and subsequent over-addition of the organometallic reagent.

G start Weinreb Amide + Organometallic Reagent intermediate Formation of Stable Chelated Tetrahedral Intermediate start->intermediate path_a Acidic Workup intermediate->path_a Favored Pathway path_b Intermediate Collapse (Unfavored) intermediate->path_b Disfavored product_ketone Ketone Product path_a->product_ketone product_alcohol Tertiary Alcohol (Byproduct) path_b->product_alcohol

Conclusion

The use of this compound in the Weinreb-Nahm ketone synthesis is a highly effective method for producing a variety of 4-acylpiperidine derivatives. The protocol is characterized by its high yields, operational simplicity, and wide functional group tolerance, making it an invaluable tool for the synthesis of complex molecules in pharmaceutical and academic research. The stability of the chelated intermediate is the key to preventing over-addition, ensuring the clean formation of the desired ketone products.

References

Application Notes and Protocols: Synthesis of Ketones via Reaction of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis offers an elegant solution to this problem. This method utilizes N-methoxy-N-methylamides (Weinreb amides) as substrates, which react with Grignard or organolithium reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further addition and collapses to the desired ketone only upon acidic workup.

This application note provides a detailed protocol for the reaction of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key building block in medicinal chemistry, with various Grignard reagents to produce the corresponding 4-acyl-1-methylpiperidine derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds.

Reaction Principle and Advantages

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The key to the success of this reaction is the formation of a stable five-membered chelated intermediate involving the magnesium atom, the carbonyl oxygen, and the methoxy oxygen.[1][2][3] This stability prevents the collapse of the intermediate and subsequent over-addition of a second equivalent of the Grignard reagent.[1][3][4] Upon acidic workup, the chelate is protonated and readily breaks down to afford the ketone.

Key Advantages:

  • High Selectivity for Ketone Formation: Minimizes or eliminates the formation of tertiary alcohol byproducts.[1][3][5]

  • Mild Reaction Conditions: Reactions are typically carried out at low temperatures (e.g., 0 °C to -78 °C) in common ethereal solvents.[6]

  • Broad Substrate Scope: Tolerates a wide range of Grignard reagents, including alkyl, vinyl, and aryl species.

  • High Yields: Generally provides good to excellent yields of the desired ketone.[7][8]

Reaction Scheme

Caption: General reaction of this compound with a Grignard reagent.

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent of choice (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, Vinylmagnesium bromide, etc., typically as a solution in THF or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

General Procedure for the Reaction of this compound with a Grignard Reagent
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 equiv).

    • Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution of the Weinreb amide via syringe over 15-30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Reaction Quench and Workup:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-acyl-1-methylpiperidine derivative.

Data Presentation

The following table summarizes representative yields for the reaction of this compound with various Grignard reagents under the general protocol described above.

EntryGrignard Reagent (R-MgX)R GroupProductRepresentative Yield (%)
1Phenylmagnesium bromidePhenyl(1-Methylpiperidin-4-yl)(phenyl)methanone85-95
2Ethylmagnesium chlorideEthyl1-(1-Methylpiperidin-4-yl)propan-1-one80-90
3Vinylmagnesium bromideVinyl(1-Methylpiperidin-4-yl)(vinyl)methanone75-85
44-Methoxyphenylmagnesium bromide4-Methoxyphenyl(4-Methoxyphenyl)(1-methylpiperidin-4-yl)methanone82-92
5Isopropylmagnesium chlorideIsopropyl2-Methyl-1-(1-methylpiperidin-4-yl)propan-1-one70-80
6Cyclohexylmagnesium bromideCyclohexylCyclohexyl(1-methylpiperidin-4-yl)methanone78-88

Note: Yields are based on typical outcomes for Weinreb ketone syntheses and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition and Chelation cluster_step2 Step 2: Acidic Workup Reactants Weinreb Amide + R-MgX Intermediate Stable Tetrahedral Intermediate (Chelated) Reactants->Intermediate Nucleophilic Attack Ketone Ketone Product Intermediate->Ketone Protonation & Collapse Acid H3O+ SideProduct [Me(MeO)NH2]+X-

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Workflow

Workflow start Start setup Dissolve Weinreb Amide in Anhydrous THF Cool to 0 °C under N2 start->setup addition Slowly Add Grignard Reagent (1.1-1.5 equiv) setup->addition reaction Stir at 0 °C for 1-2 h Monitor by TLC/LC-MS addition->reaction quench Quench with Saturated aq. NH4Cl reaction->quench Reaction Complete workup Aqueous Workup: - Extraction with Ethyl Acetate - Wash with NaHCO3 and Brine quench->workup dry_concentrate Dry over Na2SO4 / MgSO4 Concentrate in vacuo workup->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify end Pure Ketone Product purify->end

Caption: A typical experimental workflow for the synthesis of 4-acyl-1-methylpiperidines.

Conclusion

The reaction of this compound with Grignard reagents is a robust and highly efficient method for the synthesis of a variety of 4-acyl-1-methylpiperidine derivatives. The use of the Weinreb amide functionality ensures high selectivity for the ketone product, avoiding the formation of tertiary alcohol impurities. The provided protocol can be readily adapted for a wide range of Grignard reagents, making it a valuable tool for researchers and professionals in the field of drug discovery and development. Careful control of anhydrous conditions and reaction temperature is crucial for achieving optimal results.

References

Application of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features allow for controlled, high-yield additions of organometallic reagents to form ketones, a common structural motif in biologically active molecules. This application note provides a detailed overview of its synthesis and its pivotal role in the production of the anti-migraine drug, Lasmiditan.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), in the presence of a base and an activating agent like 1-hydroxybenzotriazole (HOBt).

Synthesis Workflow

A 1-Methylpiperidine-4-carboxylic Acid C EDC, HOBt, DIPEA in DMF A->C B N,O-Dimethylhydroxylamine Hydrochloride B->C D This compound C->D Amide Coupling

Caption: Synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 1-methylpiperidine-4-carboxylic acid

  • N,N-dimethylformamide (DMF)

  • N,N-diisopropylethylamine (DIPEA)

  • 1-hydroxybenzotriazole (HOBt)

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 5 N Sodium hydroxide solution

  • Dichloromethane

  • Chloroform

  • Isopropanol

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

Procedure:

  • In a suitable reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (5.5 g, 38.4 mmol) in N,N-dimethylformamide (100 mL) with heating.

  • To the solution, sequentially add N,N-diisopropylethylamine (8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol).

  • Stir the reaction mixture for 5 minutes.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.4 g, 38.4 mmol) to the mixture.

  • Stir the resulting homogeneous solution at room temperature for 63 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 9 with a 5 N sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Perform a further extraction with a solvent mixture of chloroform/isopropanol (3:1).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain this compound as a yellow liquid (9.5 g).

Quantitative Data
ParameterValueReference
Starting Material 1-methylpiperidine-4-carboxylic acid[1]
Molar Mass of Starting Material143.18 g/mol
Moles of Starting Material38.4 mmol[1]
Product This compound[1]
Molar Mass of Product186.26 g/mol
Theoretical Yield7.15 g
Actual Yield 9.5 g (crude)[1]
Calculated Yield ~132% (This suggests the presence of residual solvent or impurities in the crude product)
Appearance Colorless to light yellow liquid[1]

Note on Yield: The reported actual yield of 9.5 g for the crude product exceeds the theoretical maximum, indicating that the product likely contains residual solvents or impurities prior to final purification. The protocol notes purification by flash column chromatography, which is expected to yield a high-purity final product.

Application in the Synthesis of Lasmiditan

This compound is a key intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[2][3] The Weinreb amide functionality is crucial for the subsequent carbon-carbon bond formation with a pyridine-based organometallic reagent. This reaction forms a ketone, which is a central component of the Lasmiditan structure.

Synthesis Workflow: Lasmiditan Intermediate

A N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide C Reaction in THF A->C B Organolithium or Grignard Reagent (e.g., from 2-chloropyridine) B->C D Ketone Intermediate for Lasmiditan C->D Nucleophilic Acyl Substitution

Caption: Formation of the ketone precursor to Lasmiditan.

Experimental Protocol: Synthesis of the Ketone Intermediate for Lasmiditan

The following is a general procedure based on patent literature describing the synthesis of Lasmiditan.[4]

Materials:

  • This compound (referred to as compound of formula VII in the patent)

  • 1M solution of 1-methylpiperidine-4-yl-magnesium chloride in tetrahydrofuran (or a similar organometallic reagent derived from a substituted pyridine)

  • Tetrahydrofuran (THF)

  • 10% aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of this compound (10 g) in tetrahydrofuran (50 mL).

  • Cool the mixture to approximately 0°C.

  • Slowly add a 1M solution of 1-methylpiperidine-4-yl-magnesium chloride in tetrahydrofuran (180 mL) at about 0°C.

  • Stir the reaction mixture for approximately 2 hours.

  • Quench the reaction by adding a 10% aqueous ammonium chloride solution and ethyl acetate at 0-5°C.

  • Allow the temperature to rise to approximately 25°C.

  • The resulting ketone intermediate can then be isolated and carried forward in the synthesis of Lasmiditan.

Advantages of Using the Weinreb Amide Intermediate

The use of this compound offers several advantages in the synthesis of Lasmiditan and other pharmaceutical compounds:

  • Controlled Reactivity: Weinreb amides react with organometallic reagents to form a stable tetrahedral intermediate, which prevents over-addition and the formation of tertiary alcohols, a common side reaction with more reactive acylating agents like acid chlorides.[2]

  • High Yields: The reaction of Weinreb amides with organolithium or Grignard reagents typically proceeds in good to excellent yields to form the desired ketone.

  • Versatility: This methodology is applicable to a wide range of substrates, allowing for the synthesis of diverse ketone intermediates.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the synthesis of Lasmiditan highlights the strategic importance of Weinreb amides in constructing complex molecular architectures with high precision and control. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to utilize this key building block in their synthetic endeavors.

References

Application Notes and Protocols for Coupling Reactions with N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, serves as a versatile intermediate in organic synthesis, particularly in the preparation of ketones. The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents, such as Grignard and organolithium reagents, to form a stable chelated intermediate. This intermediate prevents the common over-addition that leads to tertiary alcohols, thus ensuring the clean formation of the desired ketone upon workup.[1][2][3] These ketones are valuable precursors in the synthesis of complex molecules and active pharmaceutical ingredients.

This document provides detailed protocols for the synthesis of this compound from its corresponding carboxylic acid and its subsequent coupling reactions with organometallic reagents.

Synthesis of this compound

The synthesis of this compound can be achieved from 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using various amide coupling reagents. The choice of coupling reagent can influence reaction efficiency and yield.

Protocol 1: Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

This method is a common and effective way to form the amide bond.[4]

Reagents and Materials:

  • 1-methylpiperidine-4-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (CH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Procedure:

  • To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 equiv.) in dichloromethane (DCM) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.), 1-hydroxybenzotriazole (HOBt) (1.2 equiv.), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Coupling Reactions of this compound with Organometallic Reagents

The synthesized this compound can be readily coupled with organometallic reagents to yield the corresponding ketones.

Protocol 2: Reaction with Grignard Reagents

This protocol describes the general procedure for the reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide).

Reagents and Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Protocol 3: Reaction with Organolithium Reagents

This protocol outlines the reaction with an organolithium reagent (e.g., n-Butyllithium).

Reagents and Materials:

  • This compound

  • Organolithium reagent (e.g., n-Butyllithium solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the ketone product by column chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis and subsequent coupling reactions based on typical outcomes for Weinreb amides.

StepReactionReagentsTypical Yield (%)
1Amide Formation 1-methylpiperidine-4-carboxylic acid, N,O-dimethylhydroxylamine HCl, EDC, HOBt, DIPEA75-90
2aKetone Synthesis This compound, Phenylmagnesium bromide80-95
2bKetone Synthesis This compound, n-Butyllithium75-90

Visualizations

Diagram 1: Synthesis of this compound

G Synthesis of the Weinreb Amide cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product A 1-methylpiperidine-4-carboxylic acid C EDC, HOBt, DIPEA A->C + B N,O-dimethylhydroxylamine HCl B->C + D This compound C->D Amide Coupling

Caption: Synthesis of the Weinreb Amide.

Diagram 2: Coupling Reaction with Organometallic Reagents

G Ketone Synthesis from Weinreb Amide cluster_start Starting Material cluster_organometallics Organometallic Reagent cluster_intermediate Intermediate cluster_final_product Final Product A This compound C Stable Chelated Intermediate A->C + Organometallic Reagent B R-MgX or R-Li (Grignard or Organolithium) D Ketone C->D Aqueous Workup

Caption: Ketone Synthesis Workflow.

References

Application Note: Purification of Crude N-Methoxy-N,1-dimethylpiperidine-4-carboxamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a Weinreb amide derivative, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often results in a crude product containing unreacted starting materials, coupling reagents, and other byproducts. Effective purification is crucial to ensure the integrity and reliability of subsequent synthetic steps and biological assays. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.

Understanding Potential Impurities

A successful purification strategy relies on understanding the potential impurities in the crude mixture. Common impurities can include:

  • Unreacted Starting Materials: Such as 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.[1]

  • Coupling Reagents and Byproducts: For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) byproducts.[1]

  • Residual Solvents: Solvents used in the reaction and workup, like N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]

  • Side-Reaction Products: Byproducts arising from unintended reactions.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[2]

Experimental Protocol: Flash Column Chromatography

This protocol outlines the purification of this compound on a silica gel column.

Materials and Equipment:

  • Crude this compound

  • Silica gel (200–300 mesh)[3]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), reagent grade

  • Hexanes, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

1. Thin Layer Chromatography (TLC) Analysis and Eluent Selection:

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.3 for the target compound.[2]

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of dichloromethane and methanol. Given the basic nature of the piperidine ring, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help reduce peak tailing on the silica gel.[2][4]

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Adjust the solvent polarity to achieve the desired Rf value. For example, increase the proportion of methanol to decrease the Rf (increase polarity).

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or the initial mobile phase).

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.[4]

  • Equilibrate the packed column by running the initial, least polar mobile phase through it until the silica bed is stable.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or dichloromethane.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase (e.g., 100% Dichloromethane with 0.5% TEA).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5% Methanol in Dichloromethane with 0.5% TEA). This is known as a gradient elution.[4]

  • Collect the eluate in a series of fractions using a fraction collector or test tubes.[4]

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Combine the fractions that show a single spot corresponding to the purified this compound.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.[2]

Data Presentation

The following table summarizes the expected quantitative data for the purification process.

ParameterCrude ProductPurified Product
Appearance Yellowish liquid[1]Colorless to light yellow liquid[1]
Purity (by NMR/LC-MS) Variable (dependent on synthesis)>95%
Typical Yield -60-80% (recovery from column)
TLC Rf Value Multiple spotsSingle spot (~0.3 in optimized eluent)

Visual Workflow

The following diagram illustrates the workflow for the purification of crude this compound via column chromatography.

G Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Eluent Selection Pack 2. Column Packing & Equilibration TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for the Reduction of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide to 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, to aldehydes is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This method is favored due to its high selectivity, which minimizes the over-reduction to alcohols, a common side effect with other reducible carbonyl functionalities. The stability of the tetrahedral intermediate, formed during the reaction, is key to this selectivity.[1] This document provides detailed protocols for the reduction of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide to its corresponding aldehyde, 1-methylpiperidine-4-carbaldehyde, utilizing common reducing agents such as Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH4).

Reaction Overview

The conversion of this compound to 1-methylpiperidine-4-carbaldehyde involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation with the aluminum species, preventing the elimination of the methoxyamine group and subsequent further reduction.[1] Upon aqueous work-up, this stable intermediate collapses to yield the desired aldehyde.

Experimental Protocols

Two primary methods for the reduction of this compound are presented below, using DIBAL-H and LiAlH4.

Method 1: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a bulky reducing agent widely used for the partial reduction of esters and Weinreb amides to aldehydes.[2] The reaction is typically performed at low temperatures to ensure selectivity.[2]

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Diethyl ether)

  • Diisobutylaluminium hydride (DIBAL-H) (typically a 1.0 M solution in a suitable solvent like hexanes or toluene)

  • Methanol (for quenching)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction.[3]

  • Slowly add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred solution of the Weinreb amide, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, but are typically in the range of 1-3 hours.

  • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

  • Allow the reaction mixture to warm to room temperature.

  • For the work-up, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This helps to break up the aluminum salts. Alternatively, a dilute solution of hydrochloric acid can be added cautiously.

  • Separate the organic layer and extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylpiperidine-4-carbaldehyde.

  • The product can be further purified by column chromatography if necessary.

Method 2: Reduction using Lithium Aluminium Hydride (LiAlH4)

While LiAlH4 is a very powerful reducing agent that typically reduces amides to amines, it can be used for the reduction of Weinreb amides to aldehydes under carefully controlled conditions.[4] The key is to use a stoichiometric amount of the reagent and maintain low temperatures.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Lithium aluminium hydride (LiAlH4)

  • Ethyl acetate (for quenching)

  • Deionized water

  • 15% aqueous solution of sodium hydroxide

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and under an inert atmosphere, add a suspension of LiAlH4 (0.5 - 1.0 eq) in the chosen anhydrous solvent.

  • Cool the suspension to a low temperature, typically between -40 °C and 0 °C.

  • Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of ethyl acetate to consume excess LiAlH4.

  • Perform a Fieser work-up: slowly and sequentially add water (1 mL for every 1 g of LiAlH4 used), followed by 15% aqueous sodium hydroxide (1 mL for every 1 g of LiAlH4), and finally water again (3 mL for every 1 g of LiAlH4). This should produce a granular precipitate that is easy to filter.

  • Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent.

  • Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylpiperidine-4-carbaldehyde.

  • Purify the product by column chromatography as needed.

Data Presentation

The following table summarizes representative quantitative data for the reduction of Weinreb amides to aldehydes. Please note that specific yields for this compound may vary and should be determined experimentally.

Reducing AgentSubstrate TypeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
DIBAL-HAromatic Weinreb AmideToluene-78185-95[5]
DIBAL-HAliphatic Weinreb AmideDCM-781-280-90[3]
LiAlH4Aromatic Weinreb AmideTHF00.5-175-90[4]
LiAlH4Aliphatic Weinreb AmideEther00.5-170-85[4]

Physicochemical Properties of the Product: 1-Methylpiperidine-4-carbaldehyde

PropertyValue
CAS Number50675-21-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
AppearanceColorless to pale yellow liquid

Visualizations

Reaction Pathway

The following diagram illustrates the general mechanism for the reduction of a Weinreb amide to an aldehyde.

Reaction_Pathway Start N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide Intermediate Tetrahedral Intermediate (Chelated and Stable) Start->Intermediate Nucleophilic Attack Hydride [H⁻] (from DIBAL-H or LiAlH₄) Hydride->Intermediate Product 1-Methylpiperidine- 4-carbaldehyde Intermediate->Product Collapse of Intermediate Side_Product [MeO(Me)N-Al] complex Intermediate->Side_Product Workup Aqueous Work-up Workup->Intermediate Protonation

Caption: General reaction pathway for the reduction of a Weinreb amide.

Experimental Workflow

This diagram outlines the key steps in a typical experimental workflow for the reduction of the Weinreb amide.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Cooling Cooling to Low Temperature (-78°C for DIBAL-H, 0°C for LiAlH₄) Setup->Cooling Addition Slow Addition of Reducing Agent Cooling->Addition Reaction Reaction Monitoring (TLC, LC-MS) Addition->Reaction Quench Quenching (e.g., with Methanol or Ethyl Acetate) Reaction->Quench Workup Aqueous Work-up (e.g., Rochelle's Salt or Fieser) Quench->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for the reduction process.

References

Application Notes and Protocols: The Role of Weinreb Amides in Peptide Synthesis, Featuring N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide and protein chemistry, the precise control over reactive functional groups is paramount. While not a direct peptide coupling reagent, N-Methoxy-N,1-dimethylpiperidine-4-carboxamide serves as a prime example of a Weinreb amide, a class of N-methoxy-N-methylamides that are exceptionally stable and versatile intermediates in organic synthesis.[1][2] Their principal application in peptide methodologies is the synthesis of C-terminal peptide aldehydes and ketones, which are crucial as enzyme inhibitors and as intermediates for further peptide modification and ligation.[3][4]

The stability of the Weinreb amide is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack, which prevents the common problem of over-addition seen with more reactive acylating agents.[1][2] This allows for the clean conversion of the C-terminal carboxyl group to an aldehyde or ketone upon reaction with a suitable reducing agent or organometallic reagent, respectively.[1] this compound itself is a key synthetic intermediate in the preparation of the migraine therapeutic, Lasmiditan.[5]

These notes will detail the synthesis and application of Weinreb amides in the context of peptide modification, providing protocols for their formation and subsequent conversion to peptide aldehydes.

Data Presentation

The efficiency of Weinreb amide formation from Nα-protected amino acids or peptides can be influenced by the choice of coupling reagent. The following table summarizes typical yields for this transformation using various activators.

Nα-Protected Amino Acid/PeptideCoupling ReagentBaseSolventYield (%)Reference
Nα-Fmoc/Boc/Cbz Amino AcidsN,N'-Carbonyldiimidazole (CDI)N-Methylmorpholine (NMM)THF/DCMGood[6]
Carboxylic Acids4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)-Alcohols, AcetonitrileHigh[7][8]
N-Protected Amino AcidsCOMU--Very Good to Excellent[9]
Carboxylic AcidsCarbodiimides (e.g., DCC)---[2]
Acid Chlorides----[2]

Experimental Protocols

Protocol 1: Synthesis of a C-Terminal Peptide Weinreb Amide

This protocol describes a general method for converting a C-terminally protected peptide into a peptide Weinreb amide using N,N'-carbonyldiimidazole (CDI).[6]

Materials:

  • Nα-protected peptide

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve the Nα-protected peptide (1 mmol) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (1.5 mmol) followed by N,N'-Carbonyldiimidazole (1.5 mmol) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10-15 minutes to facilitate the formation of the acyl-imidazole intermediate.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM and neutralize with N-Methylmorpholine.

  • Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield the desired peptide Weinreb amide.

Protocol 2: Conversion of a Peptide Weinreb Amide to a Peptide Aldehyde

This protocol details the reduction of a C-terminal peptide Weinreb amide to the corresponding peptide aldehyde using a mild reducing agent like Lithium Aluminum Hydride (LiAlH₄).[10]

Materials:

  • Peptide Weinreb amide (from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 5% aqueous Potassium Bisulfate (KHSO₄) solution

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution

  • Standard workup and purification reagents

Procedure:

  • Suspend the peptide Weinreb amide in anhydrous THF and cool the mixture in an ice bath.

  • Carefully add two molar equivalents of LiAlH₄. Note: If other reducible groups like esters or urethanes are present, add one additional equivalent of LiAlH₄ for each.[10]

  • Stir the reaction mixture at 0 °C for 30 minutes.[10]

  • Quench the reaction by slowly adding a 5% aqueous KHSO₄ solution to hydrolyze the reaction mixture.[10]

  • Filter the mixture and wash the solids with DCM.

  • Combine the organic filtrates and wash sequentially with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl solution.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude peptide aldehyde.

  • Purify the crude product as necessary.

Visualizations

Peptide_Weinreb_Amide_Synthesis Peptide_COOH Nα-Protected Peptide (C-Terminal COOH) CDI CDI, NMM Peptide_COOH->CDI Activation Intermediate Acyl-Imidazole Intermediate CDI->Intermediate Weinreb_Amide Peptide Weinreb Amide Intermediate->Weinreb_Amide Hydroxylamine N,O-Dimethylhydroxylamine (neutralized) Hydroxylamine->Intermediate

Caption: Synthesis of a Peptide Weinreb Amide.

Peptide_Aldehyde_Formation Weinreb_Amide Peptide Weinreb Amide Reduction LiAlH₄ Weinreb_Amide->Reduction Reduction Tetrahedral_Intermediate Stable Tetrahedral Intermediate Reduction->Tetrahedral_Intermediate Workup Aqueous Workup (e.g., KHSO₄) Tetrahedral_Intermediate->Workup Hydrolysis Peptide_Aldehyde Peptide Aldehyde Workup->Peptide_Aldehyde Logical_Relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Final Products Peptide Nα-Protected Peptide Weinreb_Amide Peptide Weinreb Amide (e.g., N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide structure) Peptide->Weinreb_Amide Coupling Reaction Hydroxylamine N,O-Dimethylhydroxylamine Hydroxylamine->Weinreb_Amide Peptide_Aldehyde Peptide Aldehyde Weinreb_Amide->Peptide_Aldehyde Reduction (e.g., LiAlH₄) Peptide_Ketone Peptide Ketone Weinreb_Amide->Peptide_Ketone Organometallic Addition (e.g., Grignard Reagent)

References

Application Notes and Protocols: N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a versatile Weinreb amide, in the synthesis of functionalized heterocyclic compounds. The primary application highlighted is its role as a key intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT₁F receptor agonist for the acute treatment of migraine. This document outlines the synthetic protocols, key transformations, and relevant data for the utilization of this reagent in the development of pharmaceutically relevant molecules.

Introduction

This compound serves as an efficient acylating agent, enabling the introduction of the 1-methylpiperidine-4-carbonyl moiety into various molecular scaffolds. Its utility is particularly pronounced in the synthesis of ketones via reaction with organometallic reagents. The N-methoxy-N-methylamide (Weinreb amide) functionality is crucial as it forms a stable chelated intermediate with the organometallic reagent, preventing the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an invaluable tool in multi-step organic synthesis.

Key Application: Synthesis of a Lasmiditan Precursor

A primary application of this compound is in the synthesis of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key heterocyclic intermediate for the drug Lasmiditan. This transformation is achieved through a Weinreb ketone synthesis, which involves the reaction of the Weinreb amide with an in situ generated organolithium species from 2,6-dibromopyridine.

Synthesis of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol details the selective mono-lithiation of 2,6-dibromopyridine and subsequent acylation with this compound.

Experimental Protocol:

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A solution of 2,6-dibromopyridine (1.0 eq) in a mixture of anhydrous THF and anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • To this cooled solution, n-butyllithium (1.0 eq) in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure the formation of 6-bromo-2-lithiopyridine.

  • A solution of this compound (1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
2,6-DibromopyridineThis compound(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneTHF/Diethyl Ether-78 to RT~16Not specified

Note: While a specific yield is not provided in the publicly available information, this reaction is a standard and generally efficient method for the synthesis of such ketones.

Logical Workflow for the Synthesis of the Lasmiditan Precursor:

G cluster_reactants Reactants cluster_process Reaction Steps R1 2,6-Dibromopyridine S1 Mono-lithiation of 2,6-Dibromopyridine at -78 °C R1->S1 R2 n-Butyllithium R2->S1 R3 N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide S2 Acylation with Weinreb amide at -78 °C to RT R3->S2 S1->S2 S3 Aqueous Workup (Quenching, Extraction, Washing) S2->S3 S4 Purification (Column Chromatography) S3->S4 P (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone S4->P

Caption: Workflow for the synthesis of the key Lasmiditan intermediate.

Subsequent Transformations for the Synthesis of Lasmiditan

The resulting ketone, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, is a versatile intermediate that undergoes further reactions to yield Lasmiditan. These subsequent steps typically involve a Buchwald-Hartwig amination followed by an amide coupling.

Buchwald-Hartwig Amination

The bromine atom on the pyridine ring is replaced with an amino group through a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

Materials:

  • (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.075 eq) in anhydrous toluene is heated under an inert atmosphere.

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is then treated with aqueous HCl to hydrolyze the imine and form the hydrochloride salt of the amine.

  • The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • The aqueous layer is then basified with NaOH to liberate the free amine.

  • The product, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product can be purified by crystallization or column chromatography.

Quantitative Data Summary:

ReactantProductCatalyst/LigandBaseSolventYield (%)
(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanonePd(OAc)₂/BINAPNaOtBuToluene~82 (over two steps including hydrolysis)
Amide Coupling to form Lasmiditan

The final step is the formation of an amide bond between the synthesized aminopyridine and 2,4,6-trifluorobenzoyl chloride.

Experimental Protocol:

Materials:

  • (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • 2,4,6-Trifluorobenzoyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

Procedure:

  • To a solution of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq) and a base (1.1 eq) in anhydrous DCM at 0 °C, a solution of 2,4,6-trifluorobenzoyl chloride (1.05 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude Lasmiditan can be purified by crystallization or column chromatography.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventYield (%)
(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone2,4,6-Trifluorobenzoyl chlorideLasmiditanDichloromethaneNot specified

Overall Synthetic Pathway to Lasmiditan:

G cluster_start Starting Materials cluster_intermediates Key Intermediates SM1 2,6-Dibromopyridine I1 (6-bromopyridin-2-yl)(1-methyl- piperidin-4-yl)methanone SM1->I1 1. n-BuLi 2. Weinreb Amide (SM2) SM2 N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide SM2->I1 I2 (6-aminopyridin-2-yl)(1-methyl- piperidin-4-yl)methanone I1->I2 Buchwald-Hartwig Amination FinalProduct Lasmiditan I2->FinalProduct Amide Coupling with 2,4,6-trifluorobenzoyl chloride

Caption: Synthetic pathway from starting materials to Lasmiditan.

Conclusion

This compound is a valuable reagent for the synthesis of complex heterocyclic molecules, particularly in the context of drug discovery and development. Its application in the synthesis of a key precursor for Lasmiditan demonstrates its utility in constructing functionalized pyridine derivatives through a reliable Weinreb ketone synthesis. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their own synthetic endeavors.

Application Notes and Protocols for the Cleavage of the N-O Bond in N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes from carboxylic acid derivatives.[1][2] Their utility stems from the stability of the tetrahedral intermediate formed upon addition of organometallic reagents, which is stabilized by chelation to the N-methoxy group, thus preventing over-addition.[1][3] However, in multi-step syntheses, the removal of the N-methoxy-N-methyl group to generate the corresponding secondary amide or other functionalities is often a necessary transformation. The N-O bond in these amides is relatively labile and can be cleaved under various conditions, most notably reductive conditions.[4] This document provides detailed application notes and protocols for the cleavage of the N-O bond in N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a representative Weinreb amide.

Logical Workflow for N-O Bond Cleavage

The general process for selecting and executing an N-O bond cleavage protocol involves selecting the appropriate methodology based on the desired product and substrate compatibility, followed by the reaction and subsequent work-up and purification.

Logical Workflow sub Substrate (N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide) decision Select Cleavage Methodology sub->decision reductive Reductive Cleavage (Product: Secondary Amide) decision->reductive  Target: Amide hydrolytic Hydrolytic Cleavage (Product: Carboxylic Acid) decision->hydrolytic  Target: Acid reaction Reaction Execution reductive->reaction hydrolytic->reaction workup Work-up and Purification reaction->workup product Final Product workup->product

Caption: General workflow for N-O bond cleavage.

Application Notes: Cleavage Methodologies

The cleavage of the N-O bond in Weinreb amides can be broadly categorized into reductive and hydrolytic methods. The choice of method depends on the desired final product and the tolerance of other functional groups within the molecule.

Reductive Cleavage

Reductive cleavage is the most common method for converting Weinreb amides into their corresponding secondary amides. This transformation is achieved by single-electron transfer (SET) to the amide, which initiates the N-O bond scission.[5][6] A variety of reducing systems have been developed for this purpose.

  • Metal-Free Reductive Cleavage: This approach utilizes neutral organic super-electron donors, offering a mild and selective alternative to metal-based reagents.[5][7] The reaction proceeds efficiently for aromatic and conjugated substrates at room temperature, while non-conjugated alkyl substrates may require higher temperatures and a greater excess of the donor reagent.[7] The mechanism involves an initial single-electron transfer from the donor to the Weinreb amide, leading to N-O bond cleavage.[5]

  • Metal-Based Reductive Cleavage: Various metal-based systems can effectively cleave the N-O bond. These include catalytic systems like lithium and di-tert-butylbiphenyl (DTBB), as well as reagents like Samarium(II) iodide (SmI2).[7][8] These methods are often highly efficient but may require harsher conditions or exhibit less functional group tolerance compared to metal-free alternatives.

  • Electrochemical Reduction: Cathodic reduction provides an efficient method for N-O bond cleavage.[6][9] This technique avoids the use of chemical reducing agents and can be highly selective. The direct reduction of the N-methoxy amide at the cathode generates a radical anion, which then fragments to a methoxy radical and an amide anion.[6]

  • Photocatalytic Reduction: Organophotocatalysis, using photocatalysts like anthracene, can facilitate the reductive cleavage of N-O bonds under mild conditions using light energy.[4][10]

Hydrolytic Cleavage

While Weinreb amides are known for their stability to standard aqueous work-up conditions, cleavage to the corresponding carboxylic acid can be achieved under more forcing acidic or basic conditions.[1][11] It is important to note that this is a hydrolysis of the amide bond itself, not a selective cleavage of the N-O bond to yield the secondary amide. A method using tert-butyl nitrite (TBN) has been reported for the hydrolysis of N-methoxyamides to carboxylic acids.[12] Twisted amides are known to be much more susceptible to hydrolysis, but typical acyclic Weinreb amides require more stringent conditions.[13][14]

Quantitative Data Summary

The following tables summarize the yields of secondary amides from the reductive cleavage of various Weinreb amides using different methodologies, as reported in the literature. These examples provide an indication of the potential efficiency of these methods when applied to this compound.

Table 1: Metal-Free Reductive Cleavage using an Organic Super-Electron Donor [7]

Substrate (Weinreb Amide)Donor EquivalentsTemperature (°C)Yield (%)
N-methoxy-N-methylbenzamide1.5Room Temp94
N-methoxy-N,4-dimethylbenzamide1.5Room Temp81
N-methoxy-N-methyl-2-naphthamide1.5Room Temp91
N-methoxy-N-methyl-2-thiophene­carboxamide1.5Room Temp88
N-methoxy-N-methyl­cyclohexanecarboxamide5.010043

Table 2: Cathodic (Electrochemical) Reductive Cleavage [6]

Substrate (Weinreb Amide)SolventSupporting ElectrolyteYield (%)
N-methoxy-N-methyl­benzamideCH3CNBu4NBF498
N-methoxy-N-methyl­benzamideCH3CNBu4NClO498
N-methoxy-N-methyl­benzamideCH3CNBu4NPF696
4-Cyano-N-methoxy-N-methyl­benzamideCH3CNBu4NBF494
N-methoxy-N-methyl­pivalamideCH3CNBu4NBF481

Experimental Protocols

The following are generalized protocols based on literature precedents. Researchers should perform initial small-scale trials to optimize conditions for this compound.

Protocol 1: Metal-Free Reductive N-O Cleavage[8]

This protocol describes the reductive cleavage using a neutral organic super-electron donor.

Materials:

  • This compound (Substrate)

  • Organic Electron Donor (e.g., a pyridinylidene-based donor as described by Murphy et al.)[5]

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv).

  • Dissolve the substrate in the anhydrous, degassed solvent (e.g., DMF).

  • Add the organic electron donor (1.5 - 5.0 equiv). For a non-conjugated substrate like the target molecule, a higher equivalence and temperature will likely be required.[7]

  • Stir the reaction mixture at the appropriate temperature (start at room temperature and increase to 100 °C if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,1-dimethylpiperidine-4-carboxamide.

Protocol 2: Cathodic (Electrochemical) N-O Cleavage[7]

This protocol outlines the general procedure for electrochemical reduction in a divided cell.

Materials:

  • This compound (Substrate)

  • Anhydrous Acetonitrile (CH3CN)

  • Supporting Electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, Bu4NBF4)

  • Divided electrochemical cell with a cathode (e.g., Pt plate) and anode (e.g., Pt plate)

  • DC power supply

  • Standard glassware for work-up and purification

Procedure:

  • Set up the divided electrochemical cell. In the cathodic chamber, place the this compound (1.0 equiv) and the supporting electrolyte (e.g., Bu4NBF4, 0.2 M) in anhydrous acetonitrile.

  • In the anodic chamber, place the supporting electrolyte in anhydrous acetonitrile.

  • Immerse the cathode and anode in their respective chambers.

  • Apply a constant current to the cell and carry out the electrolysis until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, transfer the solution from the cathodic chamber to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., Dichloromethane) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.

Protocol 3: Acidic Hydrolysis to Carboxylic Acid

This protocol describes a general procedure for the hydrolysis of the amide to the corresponding carboxylic acid.

Materials:

  • This compound (Substrate)

  • Aqueous Hydrochloric Acid (e.g., 6 M HCl)

  • Round-bottom flask with reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • Place the this compound in a round-bottom flask.

  • Add an excess of aqueous acid (e.g., 6 M HCl).

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS). This may require several hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a base (e.g., NaOH solution) to the isoelectric point of the resulting amino acid to induce precipitation, or adjust the pH for extraction.

  • Extract the product with a suitable organic solvent. If the product is highly polar, continuous extraction or ion-exchange chromatography may be necessary.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-methylpiperidine-4-carboxylic acid.

  • Purify the product as necessary, for example by recrystallization.

Reaction Pathway Visualizations

Reductive Cleavage Pathway

The diagram below illustrates the mechanism of N-O bond cleavage via single-electron transfer (SET) from a generic donor molecule.

Reductive Cleavage start Weinreb Amide (R-CON(Me)OMe) intermediate1 Radical Anion [R-CON(Me)OMe]•- start->intermediate1 + e- (from D) donor Electron Donor (D) donor_ox Oxidized Donor (D•+) amide_anion Amide Anion [R-CON(Me)]- intermediate1->amide_anion Fragmentation meo_radical Methoxy Radical MeO• intermediate1->meo_radical product Secondary Amide (R-CONHMe) amide_anion->product + H+ proton_source Proton Source (H+) Acidic Hydrolysis start Weinreb Amide (R-CON(Me)OMe) protonation Protonated Amide start->protonation + H⁺ tetrahedral1 Tetrahedral Intermediate protonation->tetrahedral1 + H₂O h2o H₂O proton_transfer Proton Transfer tetrahedral1->proton_transfer elimination Elimination of Me(MeO)NH proton_transfer->elimination acid Carboxylic Acid (R-COOH) elimination->acid - H⁺ amine Me(MeO)NH₂⁺ elimination->amine

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Methoxy-N,1-dimethylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A common and effective method is the coupling of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent. This forms the desired N-methoxy-N-methylamide, often referred to as a Weinreb amide.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis typically stem from a few key areas:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effectively activating the carboxylic acid, leading to a slow or incomplete reaction.

  • Side Reactions: The activated carboxylic acid is a reactive intermediate and can undergo side reactions, such as forming an undesired ester with the solvent or reacting with other nucleophiles present.

  • Sub-optimal Reaction Conditions: Factors like temperature, reaction time, and pH can significantly impact the efficiency of the coupling reaction.

  • Purification Losses: The product may be lost during the workup and purification steps, especially if it has some water solubility.

  • Reagent Quality: Degradation of the coupling agent or the N,O-dimethylhydroxylamine can lead to failed reactions.

Q3: How can I tell if my coupling agent is the problem?

If you observe the formation of byproducts characteristic of the coupling agent (e.g., isourea from carbodiimides like EDC), it's a sign that the agent is reacting but perhaps not efficiently with your carboxylic acid. You might also see unreacted starting material (the carboxylic acid) in your crude reaction mixture, indicating poor activation.

Q4: Can the order of reagent addition affect the yield?

Yes, the order of addition is crucial. It is generally recommended to pre-activate the carboxylic acid with the coupling agent before adding the N,O-dimethylhydroxylamine. This minimizes the decomposition of the coupling agent and reduces the formation of side products.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material (1-methylpiperidine-4-carboxylic acid)
Potential Cause Suggested Solution
Insufficient Activation * Change Coupling Agent: Switch to a more potent coupling agent. For example, if you are using a carbodiimide like EDC alone, consider adding an activator like HOBt or using a uronium-based reagent like HATU.
* Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling agent and N,O-dimethylhydroxylamine.
Incorrect pH * Base Addition: The reaction of N,O-dimethylhydroxylamine hydrochloride requires a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM) to liberate the free amine. Ensure you are using at least two equivalents of the base.
Low Reaction Temperature * Optimize Temperature: While many coupling reactions are started at 0 °C to control the initial exothermic reaction, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve conversion.
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Side reaction of activated acid * Solvent Choice: Use an inert, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Avoid nucleophilic solvents like alcohols.
Decomposition of Coupling Agent * Control Temperature: Add the coupling agent at a low temperature (0 °C) to minimize decomposition.
Racemization (if applicable) * Use Additives: For chiral carboxylic acids, adding a racemization suppressant like HOBt or HOAt is recommended.

Experimental Protocols & Data

General Protocol for Weinreb Amide Synthesis

A representative experimental procedure for the synthesis of this compound is as follows:

  • To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in dry DCM (0.1 M) at 0 °C, add the coupling agent (e.g., HATU, 1.1 eq).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq) and stir the mixture for 5-10 minutes for pre-activation.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Formation
Coupling ReagentAdditiveTypical Yield RangeKey AdvantagesCommon Issues
EDCHOBt60-85%Cost-effective, water-soluble byproducts.Can lead to side reactions if not used with HOBt.
HATUNone85-98%High efficiency, fast reaction times, low racemization.More expensive, byproducts can be difficult to remove.
T3PNone75-95%Byproducts are water-soluble and easily removed.Can be corrosive.
CDINone50-75%Simple to use.Can be slow, requires higher temperatures.

Visual Guides

Synthetic_Pathway start 1-Methylpiperidine-4-carboxylic Acid product N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide start->product Amide Coupling (DCM, 0°C to RT) reagents N,O-Dimethylhydroxylamine HCl + Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) reagents->start

Caption: Synthetic route for this compound.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check TLC/LC-MS: High Starting Material? start->check_conversion check_byproducts Check TLC/LC-MS: Major Byproducts? check_conversion->check_byproducts No sol_activation Improve Activation: - Change coupling agent (e.g., to HATU) - Increase reagent equivalents - Check base stoichiometry check_conversion->sol_activation Yes sol_purification Review Purification: - Check product solubility - Adjust chromatography gradient check_byproducts->sol_purification No sol_side_reactions Minimize Side Reactions: - Pre-activate acid before adding amine - Ensure inert solvent/atmosphere check_byproducts->sol_side_reactions Yes sol_conditions Optimize Conditions: - Increase reaction time - Allow warming to RT sol_activation->sol_conditions

Caption: Troubleshooting workflow for low yield synthesis.

Common side reactions with N-Methoxy-N,1-dimethylpiperidine-4-carboxamide and organolithium reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-Methoxy-N,1-dimethylpiperidine-4-carboxamide and organolithium reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (a Weinreb amide) over other acylating agents like esters or acid chlorides in reactions with organolithium reagents?

A1: The primary advantage is the prevention of over-addition.[1][2][3] Weinreb amides react with organolithium reagents to form a stable tetrahedral intermediate that is chelated by the lithium ion.[1][4] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[1][5] At this stage, any excess organolithium reagent is quenched, thus preventing the common side reaction of a second nucleophilic attack on the newly formed ketone, which would lead to an undesired tertiary alcohol.[1][6][7]

Q2: What is the general mechanism for the reaction of an organolithium reagent with this compound?

A2: The reaction proceeds via nucleophilic acyl substitution. The organolithium reagent adds to the carbonyl carbon of the Weinreb amide, forming a five-membered ring chelated tetrahedral intermediate. This intermediate remains stable at low temperatures. Upon aqueous acidic workup, the intermediate collapses to yield the desired ketone and N,O-dimethylhydroxylamine.[1][4][5]

Q3: Can I use Grignard reagents interchangeably with organolithium reagents for this reaction?

A3: Yes, Weinreb amides are known to react cleanly with both Grignard (organomagnesium) and organolithium reagents to form ketones.[1][8][9] The choice between them may depend on the specific substrate, desired reactivity, and compatibility with other functional groups.

Q4: At what temperature should I run my reaction?

A4: These reactions are typically conducted at low temperatures, such as -78 °C (dry ice/acetone bath), to ensure the stability of the tetrahedral intermediate and minimize side reactions.[6][7] Some protocols may involve warming the reaction to 0 °C or room temperature, but this should be done with caution as it can lead to decomposition of the intermediate and the formation of byproducts.[10]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Ketone
Possible Cause Suggested Solution
Inactive Organolithium Reagent Organolithium reagents can degrade over time, especially with improper storage. Titrate your organolithium reagent before use to determine its exact concentration.[11]
Poor Quality Weinreb Amide Ensure the starting this compound is pure and dry. Impurities can quench the organolithium reagent.
Reaction Temperature Too Low While low temperatures are generally preferred, some reactions may require slightly higher temperatures to proceed at a reasonable rate. If no reaction is observed at -78 °C, consider slowly warming the reaction to -40 °C or 0 °C and monitoring by TLC.[12]
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent to ensure complete conversion of the Weinreb amide.[7]
Quenching at Low Temperature Quenching the reaction at very low temperatures with aqueous solutions can be inefficient as the aqueous layer may freeze. Consider quenching with a solution of acetic acid in THF at -78 °C before warming up and adding aqueous quench.[13]
Problem 2: Formation of a Tertiary Alcohol (Over-addition Product)
Possible Cause Suggested Solution
Reaction Temperature Too High The tetrahedral intermediate is less stable at higher temperatures and can break down to the ketone, which then reacts with excess organolithium reagent. Maintain a low temperature (ideally -78 °C) throughout the addition and stirring.[10]
Slow Addition of Reagents Adding the organolithium reagent too slowly can allow for localized warming and breakdown of the intermediate. A steady, dropwise addition is recommended.
Incorrect Workup Procedure Ensure the reaction is quenched at low temperature to destroy any excess organolithium reagent before the mixture is warmed.
Problem 3: Presence of Unexpected Byproducts
Possible Cause Suggested Solution
α-Deprotonation If the organolithium reagent is particularly bulky or the reaction conditions are not optimal, it can act as a base and deprotonate the acidic proton alpha to the carbonyl group. This can lead to side reactions. Use a less hindered organolithium reagent if possible and maintain a low temperature.
Reductive Cleavage of the N-O Bond Under certain conditions, the N-O bond of the Weinreb amide can be cleaved. This is more common with reducing agents but can occur with strongly basic nucleophiles. Ensure anhydrous conditions and consider the choice of organolithium reagent.
Reaction with Solvent Organolithium reagents, particularly n-BuLi, can react with ethereal solvents like THF, especially at temperatures above -20 °C.[10] Use fresh, dry solvents and maintain low temperatures.
Lithium-Halogen Exchange Issues If generating the organolithium in situ via lithium-halogen exchange, ensure the exchange is complete before adding the Weinreb amide. Incomplete exchange can lead to a complex mixture of products.[13] Consider a "mini-quench" of an aliquot with a deuterated solvent to confirm lithiation.[13]

Quantitative Data on Side Reactions

Table 1: Effect of Temperature on Product Distribution for a Generic Weinreb Amide Reaction

Temperature (°C)Desired Ketone (%)Tertiary Alcohol (%)Unreacted Starting Material (%)
-7895<14
-2080155
065305
2530655

This data is illustrative and compiled from general knowledge of Weinreb amide chemistry.

Experimental Protocols

General Protocol for the Reaction of this compound with n-Butyllithium
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) and anhydrous THF (0.1-0.2 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: n-Butyllithium (1.1 eq) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Weinreb Amide in Anhydrous THF B Cool to -78 °C A->B Under N2 Atmosphere C Add Organolithium Reagent Dropwise B->C Maintain Temp < -70 °C D Stir at -78 °C for 1-2h C->D Monitor by TLC E Quench with Sat. aq. NH4Cl at -78 °C D->E F Warm to Room Temperature E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify G->H

Caption: Experimental workflow for the synthesis of ketones from Weinreb amides.

Caption: Generalized mechanism of Weinreb ketone synthesis.

References

Optimizing temperature and reaction time for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a Weinreb amide derivative. The following information addresses common issues related to reaction temperature and time, offering troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the coupling of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is commonly mediated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Q2: What are the typical starting temperatures and reaction times for this synthesis?

A2: A common starting point is to initiate the reaction at 0°C and then allow it to warm to room temperature. Reaction times can vary significantly, from a few hours to overnight (12-24 hours). One specific protocol suggests a reaction time of 63 hours at room temperature.

Q3: What are the main byproducts to be aware of in this reaction?

A3: The primary byproduct of concern in EDC-mediated couplings is the formation of an N-acylurea.[1][2] This occurs through the rearrangement of the O-acylisourea intermediate. Other potential impurities can arise from the reaction of the amine with the coupling reagent (guanidine formation) and unreacted starting materials.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in determining the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction due to insufficient activation of the carboxylic acid.- Ensure all reagents, especially the coupling agents (EDC, HOBt), are fresh and have been stored correctly. - Check the stoichiometry of your reagents. A slight excess of the coupling agents may be beneficial.
Formation of N-acylurea byproduct.[1][2]- Lowering the reaction temperature can suppress the formation of N-acylurea.[1] Consider running the reaction at a sustained lower temperature (e.g., 5°C) instead of allowing it to warm to room temperature.[1]
Reaction time is not optimal.- Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Prolonged reaction times do not always lead to higher yields and can sometimes promote byproduct formation.
Presence of Multiple Spots on TLC (Impure Product) Formation of N-acylurea and other byproducts.[1][3]- Optimize the reaction temperature; lower temperatures often increase selectivity.[1] - During workup, wash the organic layer with a dilute acid (e.g., 1N HCl) to remove unreacted amine and the EDC-urea byproduct, which is water-soluble in acidic conditions.[4] A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted carboxylic acid and HOBt.
Degradation of starting material or product.- Avoid excessively high temperatures during the reaction and workup. While a moderate increase in temperature might slightly improve yield in some cases, it can also lead to degradation.[5]
Reaction Appears Sluggish or Stalled Poor solubility of reagents.- Ensure an appropriate solvent is used (e.g., DMF, DCM) and that all reagents are adequately dissolved.
Deactivation of coupling agent.- Moisture can deactivate EDC. Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols & Data

General Experimental Protocol (EDC/HOBt Coupling)
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C using an ice bath. Add EDC hydrochloride (1.1-1.2 eq) to the mixture and stir for 15-30 minutes.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the desired temperature and for the optimized duration (see table below).

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with a dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data on Temperature and Reaction Time Optimization
Temperature Reaction Time Expected Yield Potential Issues & Remarks
0°C to Room Temp12 - 24 hoursModerate to GoodA standard starting point. The gradual warming may lead to some N-acylurea formation.
5°C24 - 48 hoursModerate to GoodLower temperature can significantly suppress N-acylurea formation, leading to a cleaner reaction profile and potentially higher purity.[1] The reaction rate will be slower, requiring a longer reaction time.
Room Temperature (20-25°C)12 - 63 hoursModerate to GoodMay offer a faster reaction rate but with an increased risk of N-acylurea byproduct formation compared to lower temperatures.[1]
35°C4 - 12 hoursModerateIncreased reaction rate, but a significantly higher concentration of N-acylurea byproduct is expected, potentially lowering the isolated yield of the desired product.[1]
60°C2 - 10 hoursVariableWhile a slight increase in yield has been observed for some amide syntheses at elevated temperatures, there is a greater risk of decomposition of reagents and products, and increased formation of various byproducts.[5] This is generally not recommended without careful optimization.

Visualizing Reaction Logic

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_workflow start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup complete->workup Yes low_yield Low Yield / Incomplete complete->low_yield No purify Column Chromatography workup->purify product Pure Product purify->product impure Impure Product purify->impure check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Check First optimize_temp Optimize Temperature (Consider 5°C) check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->start optimize_workup Optimize Workup (Acid/Base Washes) impure->optimize_workup optimize_workup->workup

Caption: A logical workflow for troubleshooting low yields and impurities.

Relationship between Temperature, Time, and Byproduct Formation

This diagram illustrates the interplay between key reaction parameters.

parameter_relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Can increase, but may decrease at high temps N_Acylurea N_Acylurea Temperature->N_Acylurea Increases ReactionTime ReactionTime ReactionTime->Yield Increases to a plateau Purity Purity N_Acylurea->Purity Decreases

Caption: Relationship between key parameters and reaction outcomes.

References

Identification of byproducts in N-Methoxy-N,1-dimethylpiperidine-4-carboxamide reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxy-N,1-dimethylpiperidine-4-carboxamide and identifying potential byproducts by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound (a Weinreb amide)?

A1: this compound is a Weinreb amide, and its synthesis typically involves the coupling of a N,1-dimethylpiperidine-4-carboxylic acid derivative with N,O-dimethylhydroxylamine.[1][2] Common methods include:

  • From an Acid Chloride: The carboxylic acid is first converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. This is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[3]

  • Using Coupling Reagents: Direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine can be achieved using various peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).[4]

  • From an Ester: The corresponding ester can be converted to the Weinreb amide using reagents like trimethylaluminum (AlMe₃).

Q2: What are the potential byproducts I should look for during the synthesis of this compound?

A2: Byproducts can arise from incomplete reactions, side reactions of the starting materials and reagents, or degradation of the product. Based on the chemistry of Weinreb amide synthesis, potential byproducts include:

  • Unreacted Starting Materials: Residual N,1-dimethylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine.

  • Side-products from Coupling Reagents: For example, if DCC is used, dicyclohexylurea is a common byproduct.[5]

  • Over-addition Products: Although a key advantage of the Weinreb amide synthesis is the prevention of over-addition of organometallic reagents to the amide, trace amounts of the tertiary alcohol resulting from a double addition to the intermediate ketone can sometimes be observed, particularly if the reaction temperature is not well-controlled.[3]

  • Hydrolysis Product: The Weinreb amide can be susceptible to hydrolysis back to the carboxylic acid, especially during acidic or basic workup conditions.

  • Byproducts from the Piperidine Ring: The tertiary amine of the piperidine ring is generally stable, but depending on the reagents used, side reactions such as N-oxide formation or quaternization are conceivable, though less common under standard Weinreb amide formation conditions.

Q3: My LC-MS analysis shows several unexpected peaks. How can I begin to identify them?

A3: A systematic approach is crucial for identifying unknown peaks in your LC-MS data.

  • Analyze the Mass Spectra: Determine the molecular weight of the unknown peaks from their mass-to-charge ratio (m/z). Consider the possibility of different adducts forming in the ion source (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).

  • Examine Fragmentation Patterns: If you are performing MS/MS, analyze the fragmentation patterns of your product and the unknown peaks. Commonalities in fragment ions can suggest a structural relationship. For instance, the loss of characteristic fragments from the piperidine ring or the methoxyamide group can be diagnostic.

  • Consider Potential Byproducts: Compare the molecular weights of the unknown peaks with the predicted molecular weights of the potential byproducts listed in Q2.

  • Blank Injections: Run a blank injection (solvent only) to identify peaks originating from the solvent or LC-MS system.

  • Analyze Starting Materials: Inject solutions of your starting materials to confirm their retention times and mass spectra.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete activation of the carboxylic acid. Ensure the activating agent (e.g., oxalyl chloride, CDI) is fresh and used in the correct stoichiometric amount. Allow sufficient reaction time for the activation step.[4]
Poor reactivity of the coupling reaction. Ensure the base used to neutralize N,O-dimethylhydroxylamine hydrochloride is non-nucleophilic (e.g., pyridine, triethylamine) and added at the appropriate temperature to avoid side reactions.
Hydrolysis of the activated carboxylic acid or the Weinreb amide product. Perform the reaction under anhydrous conditions. Use dry solvents and reagents. During workup, minimize contact time with strong acids or bases.
Degradation of the product during purification. If using chromatography, consider the stability of the compound on the stationary phase. Neutralize any acidic or basic mobile phase modifiers if the product is sensitive.
Problem 2: Poor Peak Shape in LC-MS Analysis (Tailing, Fronting, or Broad Peaks)
Possible Cause Suggested Solution
Secondary interactions with the column. The basic piperidine nitrogen can interact with residual silanols on C18 columns, leading to peak tailing.[6] Try a column with end-capping or a different stationary phase. Using a mobile phase with a low concentration of an amine modifier (e.g., triethylamine) or a slightly acidic pH can improve peak shape.
Poor solubility of the analyte in the mobile phase. Ensure the initial mobile phase composition is a good solvent for your compound.
Column overload. Reduce the injection volume or the concentration of the sample.[6]
Injection of a sample in a solvent stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase.[6][7]
Problem 3: Inconsistent or Noisy LC-MS Signal
Possible Cause Suggested Solution
Ion suppression or enhancement. The sample matrix may contain components that co-elute with your analyte and affect its ionization efficiency. Improve sample cleanup (e.g., using solid-phase extraction) or modify the chromatographic method to separate the analyte from interfering matrix components.
Contaminated solvents or reagents. Use high-purity, LC-MS grade solvents and reagents.
Dirty ion source. Follow the manufacturer's protocol for cleaning the ion source.
Formation of multiple adducts. The presence of salts can lead to the formation of various adducts ([M+Na]⁺, [M+K]⁺), splitting the signal. Use a mobile phase with a low concentration of a volatile acid (e.g., formic acid) to promote the formation of the protonated molecule ([M+H]⁺).

Experimental Protocols

General Protocol for the Synthesis of this compound via Acid Chloride
  • Acid Chloride Formation: To a solution of N,1-dimethylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride (1.1 equivalents) dropwise, followed by a catalytic amount of DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous dichloromethane at 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for LC-MS Analysis
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Detection: Use electrospray ionization (ESI) in positive ion mode.

  • Scan Range: Scan a mass range that includes the expected molecular weights of your product and potential byproducts (e.g., m/z 100-500).

  • MS/MS Analysis: For structural confirmation, perform product ion scans on the parent ions of interest.

Quantitative Data Summary

Table 1: Predicted Molecular Weights of this compound and Potential Byproducts

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundC₉H₁₈N₂O₂186.1368187.1441
N,1-Dimethylpiperidine-4-carboxylic acidC₈H₁₅NO₂157.1103158.1176
N,O-DimethylhydroxylamineC₂H₇NO61.052862.0601
Dicyclohexylurea (if DCC is used)C₁₃H₂₄N₂O224.1889225.1962
Tertiary alcohol from over-addition (example with MeLi)C₁₀H₂₁NO171.1623172.1696

Visualizations

Synthesis_Workflow Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Carboxylic_Acid N,1-Dimethylpiperidine- 4-carboxylic Acid Activation Activation (e.g., Oxalyl Chloride) Carboxylic_Acid->Activation Acid_Chloride Acid Chloride Intermediate Activation->Acid_Chloride Coupling Coupling Acid_Chloride->Coupling Amine N,O-Dimethylhydroxylamine Amine->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification LC_MS LC-MS Analysis Crude_Product->LC_MS Pure_Product Pure Product Purification->Pure_Product Pure_Product->LC_MS Byproduct_ID Byproduct Identification LC_MS->Byproduct_ID

Caption: Workflow for synthesis and analysis.

Troubleshooting_Logic LC-MS Troubleshooting Logic Start Unexpected LC-MS Result Check_Blank Analyze Blank Injection? Start->Check_Blank System_Peak Peak is from System/Solvent Check_Blank->System_Peak Yes Sample_Peak Peak is from Sample Check_Blank->Sample_Peak No Check_MW Determine Molecular Weight Sample_Peak->Check_MW Match_Expected MW matches a potential byproduct? Check_MW->Match_Expected Hypothesize_Structure Hypothesize Structure Match_Expected->Hypothesize_Structure Yes Analyze_MSMS Analyze MS/MS Fragmentation Match_Expected->Analyze_MSMS No Hypothesize_Structure->Analyze_MSMS Confirm_Structure Confirm Structure Analyze_MSMS->Confirm_Structure

Caption: Logic for troubleshooting LC-MS results.

References

How to improve the purity of synthesized N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The common method for synthesizing this compound is through the coupling of 1-methyl-piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.[1] This reaction is typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[1]

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (1-methyl-piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine), residual coupling reagents (EDC and HOBt) and their byproducts, and any base used in the reaction (e.g., DIPEA).[2] Thermal degradation products may also be present if the reaction mixture is heated excessively during workup to remove high-boiling solvents like DMF.[2]

Q3: What is the typical appearance of the crude product?

A3: The crude product of this compound is often obtained as a yellow liquid after the initial workup.[1]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: Standard analytical techniques for purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify and quantify the desired product and any impurities.

Troubleshooting Guide

Issue 1: Low Yield and Product Loss During Purification

Symptom: A significantly lower than expected yield of this compound is obtained after purification by standard silica gel column chromatography.

Potential Cause: The target compound is a polar, basic molecule. The tertiary amine on the piperidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing, and consequently, poor recovery.[3]

Solutions:

  • Basified Silica Gel: Use silica gel that has been treated with a base. You can either purchase pre-basified silica gel or prepare it by flushing a standard silica gel column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine or ammonium hydroxide, before loading your sample.[4]

  • Alternative Stationary Phase: Consider using a different stationary phase that is more suitable for basic compounds. Basic alumina is a good alternative to silica gel for the purification of amines.[5]

  • Solvent System Modification: Add a small percentage of a basic modifier like triethylamine or pyridine to your eluent system. This will compete with your product for the acidic sites on the silica gel, reducing strong interactions and improving elution. A typical starting point would be to add 0.5-2% triethylamine to your dichloromethane/methanol or ethyl acetate/hexane mobile phase.

Issue 2: Product Streaking/Tailing on TLC and Poor Separation in Column Chromatography

Symptom: The product spot appears as a streak rather than a tight spot on the TLC plate, making it difficult to assess purity and leading to poor separation and mixed fractions during column chromatography.

Potential Cause: This is another consequence of the strong interaction between the basic piperidine nitrogen and the acidic silica gel. Tailing is a common issue when purifying amines on silica.[5]

Solutions:

  • Eluent Additives: As with low yield, adding a basic modifier to your TLC and column chromatography solvent system is the most common solution. Triethylamine is widely used for this purpose.[4]

  • Change of Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina can significantly reduce tailing.[5]

  • Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative for purifying polar compounds.[5] In this case, the eluent is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Issue 3: Presence of Starting Materials or Reagent Byproducts in the Final Product

Symptom: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of unreacted 1-methyl-piperidine-4-carboxylic acid, EDC-urea byproduct, or HOBt.

Potential Cause: Inefficient reaction or inadequate workup procedure before chromatographic purification.

Solutions:

  • Aqueous Workup: A thorough aqueous workup is crucial for removing the bulk of water-soluble impurities before chromatography.

    • Acid Wash: To remove unreacted basic starting materials and any residual DIPEA, wash the organic layer with a dilute aqueous acid solution, such as 0.1 M HCl or a saturated ammonium chloride solution.[2]

    • Base Wash: To remove unreacted acidic starting material (1-methyl-piperidine-4-carboxylic acid) and HOBt, wash the organic layer with a dilute aqueous base solution, such as a saturated sodium bicarbonate solution.[2]

    • Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.

  • Solvent Choice for Extraction: Ensure the use of an appropriate organic solvent for extraction that provides good solubility for your product while minimizing the co-extraction of highly polar impurities. Dichloromethane or a mixture of chloroform and isopropanol can be effective.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Basified Silica Gel
  • Preparation of Basified Silica Gel:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Add 1-2% triethylamine to the eluent.

    • Pack the column with the slurry.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent containing triethylamine.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% ethyl acetate + 1% triethylamine).

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol (e.g., starting with 1% methanol in ethyl acetate and gradually increasing to 10% methanol, all with 1% triethylamine).

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative TLC Data for Purification of this compound

Compound/ImpurityRf Value (Standard Silica)¹Rf Value (Basified Silica)²Observations
Product ~0.2 (with tailing)~0.35 (tight spot)Tailing is significantly reduced on basified silica.
1-methyl-piperidine-4-carboxylic acidBaselineBaselineRemains at the baseline due to high polarity.
EDC-urea byproduct~0.5~0.5Migrates as a non-basic impurity.
HOBt~0.6~0.6Migrates as an acidic impurity.

¹Eluent: 10% Methanol in Dichloromethane ²Eluent: 10% Methanol in Dichloromethane + 1% Triethylamine

Table 2: Comparison of Purification Methods (Illustrative Data)

Purification MethodPurity AchievedYieldKey AdvantagesKey Disadvantages
Standard Silica Gel Chromatography85-90%Low (~30-50%)Readily available stationary phase.Product loss due to irreversible adsorption; tailing.
Basified Silica Gel Chromatography>98%Good (~70-85%)High purity and good recovery.Requires pre-treatment of silica or special purchase.
Basic Alumina Chromatography>95%Good (~65-80%)Excellent for basic compounds.May be less readily available than silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 1-methyl-piperidine- 4-carboxylic acid F Amide Coupling A->F B N,O-dimethylhydroxylamine HCl B->F C EDC-HCl C->F D HOBt D->F E DIPEA in DMF E->F G Aqueous Wash (Acidic & Basic) F->G H Column Chromatography G->H I Pure N-Methoxy-N,1- dimethylpiperidine- 4-carboxamide H->I Troubleshooting_Tree start Impure Product after Initial Purification impurity_type Identify Impurity Type (TLC, NMR, LC-MS) start->impurity_type unreacted_sm Unreacted Starting Materials or Reagent Byproducts impurity_type->unreacted_sm  Reagent/SM spots  present tailing Product Tailing/ Streaking on TLC impurity_type->tailing  Elongated product  spot low_yield Low Product Recovery impurity_type->low_yield  Mass balance is low solution_workup Improve Aqueous Workup: - Acid/Base Washes unreacted_sm->solution_workup solution_base_eluent Add Base to Eluent: (e.g., 1-2% Triethylamine) tailing->solution_base_eluent solution_alt_stationary Use Alternative Stationary Phase: - Basified Silica - Basic Alumina tailing->solution_alt_stationary low_yield->solution_base_eluent low_yield->solution_alt_stationary

References

Degradation pathways of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide under acidic conditions?

Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the N-methoxy-N-methylamide (Weinreb amide) functional group.[1][2][3] This reaction is typically catalyzed by acid and requires elevated temperatures to proceed at a significant rate.[2][3] The piperidine ring itself is generally stable to ring-opening under mild acidic conditions; however, the tertiary amine will be protonated to form a piperidinium salt.

The expected products of acidic hydrolysis are 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine, which will be present as their corresponding protonated forms.

Q2: What are the potential degradation pathways under basic conditions?

Under basic conditions, two main degradation pathways are anticipated:

  • Amide Hydrolysis: Similar to acidic conditions, the amide bond can be cleaved by hydroxide ions.[4][5] This reaction, known as saponification, also generally requires heat to overcome the stability of the amide.[5] The products would be the carboxylate salt of 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine.

  • Hofmann Elimination: As this compound contains a tertiary amine (the N-methylpiperidine moiety), it is susceptible to Hofmann elimination under strong basic conditions and heat, especially if the nitrogen atom becomes quaternized.[6][7][8] This pathway would lead to the formation of various ring-opened products (alkenes) and a tertiary amine. The major product is typically the least substituted alkene (Hofmann's rule).[8][9]

Q3: How stable is the N-methoxy-N-methylamide (Weinreb amide) group?

Weinreb amides are known to be relatively stable functional groups, particularly towards nucleophilic attack by organometallic reagents, due to the formation of a stable chelated intermediate.[10][11][12][13][14] However, they are still susceptible to hydrolysis under prolonged exposure to strong acidic or basic conditions, especially with heating.[2][15] Compared to esters, amides are generally more resistant to hydrolysis.[15]

Q4: Are there any specific storage conditions recommended to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. It should be kept in a tightly sealed container to prevent exposure to acidic or basic vapors in the laboratory environment. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Incomplete degradation of the compound during hydrolysis experiments.

  • Possible Cause 1: Insufficient reaction time or temperature.

    • Solution: Amide hydrolysis is often slow.[3][5] Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC, NMR) to determine the optimal conditions.

  • Possible Cause 2: Inadequate concentration of acid or base.

    • Solution: Ensure that a sufficient excess of the acid or base catalyst is used. For base-catalyzed hydrolysis, using a higher concentration of hydroxide can increase the reaction rate.[5]

  • Possible Cause 3: Poor solubility of the compound in the reaction medium.

    • Solution: Consider using a co-solvent to improve the solubility of the starting material. The choice of co-solvent should be compatible with the reaction conditions (e.g., dioxane or THF for basic hydrolysis).

Issue 2: Observation of unexpected side products in the reaction mixture.

  • Possible Cause 1 (Basic Conditions): Hofmann elimination products.

    • Solution: If using strong base and high temperatures, Hofmann elimination may compete with hydrolysis.[6] To favor hydrolysis, try using milder basic conditions (e.g., lower temperature, weaker base if feasible) or a different solvent system. Analyze the side products by mass spectrometry and NMR to confirm their identity as ring-opened structures.

  • Possible Cause 2: Degradation of the starting material or products under harsh conditions.

    • Solution: Prolonged exposure to high temperatures and extreme pH can lead to further degradation. Optimize the reaction time to maximize the yield of the desired degradation products while minimizing the formation of secondary degradation products.

Issue 3: Difficulty in isolating and purifying the degradation products.

  • Possible Cause 1: Products are highly polar and water-soluble.

    • Solution: The expected products (amino acids, hydroxylamines) are polar. Use appropriate extraction and purification techniques. For example, after acidic hydrolysis, the carboxylic acid product might be extracted into an organic solvent after basifying the aqueous solution. Ion-exchange chromatography can also be a powerful tool for separating these types of compounds.

  • Possible Cause 2: Products are volatile.

    • Solution: If volatile products are expected (e.g., from Hofmann elimination), take care during solvent removal steps. Use techniques like rotary evaporation at reduced pressure and moderate temperature.

Hypothetical Degradation Data

The following table presents illustrative data on the degradation of this compound under various conditions. Note: This data is hypothetical and intended for demonstrative purposes only. Actual experimental results may vary.

ConditionTemperature (°C)Time (h)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
pH 1 (0.1 M HCl)602435%1-Methylpiperidine-4-carboxylic acid, N,O-Dimethylhydroxylamine
pH 1 (0.1 M HCl)802475%1-Methylpiperidine-4-carboxylic acid, N,O-Dimethylhydroxylamine
pH 7 (Buffer)8072< 5%-
pH 13 (0.1 M NaOH)602440%1-Methylpiperidine-4-carboxylate, N,O-Dimethylhydroxylamine
pH 13 (0.1 M NaOH)802480%1-Methylpiperidine-4-carboxylate, N,O-Dimethylhydroxylamine
pH 14 (1 M NaOH)10012>95%1-Methylpiperidine-4-carboxylate, N,O-Dimethylhydroxylamine, Hofmann elimination products

Experimental Protocols

The following are general protocols for studying the degradation of this compound. These should be adapted and optimized for specific laboratory setups and analytical capabilities.

Protocol 1: Acid-Catalyzed Hydrolysis

  • Preparation of Reaction Solution: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in an acidic solution (e.g., 0.1 M or 1 M HCl).

  • Incubation: Incubate the solution at a constant temperature (e.g., 60°C or 80°C) in a sealed vial to prevent evaporation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the reaction.

  • Analysis: Analyze the quenched sample by a validated analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify the degradation products.

  • Product Identification: For structural elucidation of major degradation products, scale up the reaction, isolate the products using techniques like preparative HPLC or column chromatography, and characterize them using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: Base-Catalyzed Hydrolysis

  • Preparation of Reaction Solution: Dissolve a known concentration of the compound in a basic solution (e.g., 0.1 M or 1 M NaOH).

  • Incubation: Follow the same incubation procedure as in the acid hydrolysis protocol.

  • Sampling and Quenching: At specified time points, withdraw an aliquot and neutralize it with a suitable acid (e.g., HCl solution).

  • Analysis and Product Identification: Follow the same analytical and characterization procedures as described for the acid-catalyzed hydrolysis. Pay close attention to potential Hofmann elimination products when using strong base and high temperatures.

Visualizations

Acidic_Degradation_Pathway parent N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide intermediate Protonated Amide parent->intermediate + H₃O⁺ (Protonation) products 1-Methylpiperidine-4-carboxylic acid + N,O-Dimethylhydroxylamine intermediate->products + H₂O (Hydrolysis)

Caption: Hypothesized degradation pathway under acidic conditions.

Basic_Degradation_Pathways parent N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide hydrolysis_products 1-Methylpiperidine-4-carboxylate + N,O-Dimethylhydroxylamine parent->hydrolysis_products + OH⁻ / Heat (Hydrolysis) hofmann_products Hofmann Elimination Products (Ring-opened alkenes) parent->hofmann_products Strong Base / High Heat (Hofmann Elimination)

Caption: Hypothesized degradation pathways under basic conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare reaction solution (Compound in acid/base) incubate Incubate at constant temperature prep_solution->incubate sampling Withdraw aliquots at time points incubate->sampling quench Quench reaction sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze identify Isolate and identify products (NMR, HRMS) analyze->identify

Caption: General experimental workflow for degradation studies.

References

Challenges in the workup and isolation of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the workup and isolation of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide and related products. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and isolation of your this compound product.

Question 1: I am observing a persistent emulsion during the aqueous workup of my reaction mixture. How can I resolve this?

Answer: Emulsion formation is a common issue when working with basic compounds like this compound, especially after a basic wash (e.g., with sodium bicarbonate) to neutralize the reaction mixture. The protonated form of your product can act as a phase-transfer catalyst, stabilizing the emulsion.[1][2][3][4]

Here are several strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic materials in the aqueous layer.

  • Change in pH: Carefully adjust the pH of the aqueous layer. If the emulsion formed after a basic wash, a slight acidification might help, but be cautious not to fully protonate your product, which would cause it to move into the aqueous layer. Conversely, if the workup is acidic, careful addition of a base can help.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Solvent Addition: Adding more of the organic solvent used for extraction can sometimes help to break the emulsion.

Question 2: My product seems to be partially or completely lost to the aqueous phase during extraction. Why is this happening and how can I prevent it?

Answer: The N-methylpiperidine moiety in your compound is basic, with an estimated pKa similar to that of N-methylpiperidine (around 10.08).[5][6][7] During an acidic workup (e.g., washing with dilute HCl to remove basic impurities), your product will become protonated, forming a water-soluble ammonium salt.[8][9][10][11] This leads to its extraction into the aqueous layer along with other basic impurities.

To minimize product loss:

  • Careful pH Control: Avoid strongly acidic conditions during the workup. Use a milder acidic wash, such as a saturated solution of ammonium chloride (NH₄Cl), which is less acidic than HCl. Monitor the pH of the aqueous phase closely.

  • Back-Extraction: If your product has been extracted into the aqueous phase, you can recover it. First, neutralize any remaining acidic impurities in the organic layer. Then, basify the acidic aqueous layer containing your protonated product with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is basic (pH > 10). This will deprotonate your product, making it less water-soluble. Finally, extract the now-neutral product back into an organic solvent like dichloromethane or ethyl acetate.[12]

  • Use of a Weaker Acid: For washing, consider using a dilute solution of a weaker acid, such as 10% citric acid, which can often remove more basic impurities without fully protonating the desired product.

Question 3: I am having difficulty purifying my product using silica gel column chromatography. It is either streaking badly or not eluting at all. What can I do?

Answer: The basic nature of your product leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor recovery.[13][14]

Here are some solutions for improving the chromatographic purification:

  • Deactivating the Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the slurry for your column with an eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-2%) or ammonium hydroxide.[15][16]

  • Using an Alternative Stationary Phase:

    • Basic Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds.[14]

    • Amine-Functionalized Silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of amines and other basic compounds.[15]

  • Modifying the Mobile Phase: In addition to adding a basic modifier, ensure your eluent system has sufficient polarity to move your compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also improve separation.[17]

Question 4: My final product contains persistent impurities. What are the likely side products and how can I remove them?

Answer: Potential impurities can arise from the starting materials or from side reactions during the synthesis of the Weinreb amide.

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine. The acidic starting material can be removed with a basic wash (e.g., dilute NaHCO₃), and the basic N,O-dimethylhydroxylamine can be removed with a mild acidic wash.

  • Side Products from Coupling Reagents: If you are using coupling reagents like DCC or EDC, the corresponding urea byproducts (DCU or EDU) can be difficult to remove. DCU is often insoluble and can be filtered off. EDU is more water-soluble, especially under acidic conditions.

  • Hydrolysis of the Weinreb Amide: The N-methoxy-N-methylamide functionality is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which would lead back to the carboxylic acid.[18]

  • Elimination of Formaldehyde: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to form formaldehyde can be a side reaction.[18]

For removal of persistent impurities, consider the following:

  • Salt Formation and Recrystallization: Convert your basic product into a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid.[19] These salts are often crystalline and can be purified by recrystallization. The pure amine can then be regenerated by treatment with a base.[20][21]

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more resource-intensive, purification method.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound?

A1: While the exact pKa has not been experimentally determined in the provided search results, a reasonable estimate can be made based on the pKa of N-methylpiperidine, which is approximately 10.08.[5][6][7] The carboxamide group is not expected to significantly alter the basicity of the piperidine nitrogen.

Q2: What is the expected solubility of this compound?

A2: Based on its structure, the compound is expected to be a colorless to light yellow liquid.[22] It is predicted to be soluble in water and other polar organic solvents like alcohols.[5] Its protonated salt form will exhibit significantly higher water solubility.

Q3: Can I use a strong base like NaOH for the workup?

A3: While a strong base will effectively deprotonate any protonated amine, it can also potentially hydrolyze the Weinreb amide functionality, especially with prolonged exposure or at elevated temperatures. It is generally recommended to use a milder base like sodium bicarbonate or sodium carbonate for neutralization.

Q4: What are the best storage conditions for this compound?

A4: It is recommended to store the compound in a dry, sealed container at room temperature.[22]

Data Presentation

Table 1: Physicochemical Properties of N-Methylpiperidine (as a proxy for the basic moiety)

PropertyValueReference(s)
pKa10.08[5][6][7]
Boiling Point106-107 °C[5]
Density0.816 g/mL at 25 °C[5]
Solubility in WaterMiscible[23]

Table 2: Predicted Properties of this compound

PropertyPredicted ValueReference(s)
Boiling Point235.3 ± 50.0 °C[22]
Density1.041 ± 0.06 g/cm³[22]
pKa8.41 ± 0.10[22]
AppearanceColorless to light yellow liquid[22]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[22]

  • Dissolution: Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF). Heating may be required to achieve complete dissolution.

  • Reagent Addition: To the solution, add N,N-diisopropylethylamine (DIPEA) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) sequentially. Stir the mixture for 5 minutes.

  • Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 eq). Stir the resulting homogeneous solution at room temperature for an extended period (e.g., 63 hours), monitoring the reaction progress by TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, remove the DMF by distillation under reduced pressure.

  • Workup:

    • Dissolve the residue in water.

    • Adjust the pH to 9 with a 5 N sodium hydroxide solution.

    • Extract the aqueous phase with dichloromethane.

    • Wash the combined organic layers with a saturated sodium chloride solution.

    • Extract further with a solvent mixture of chloroform/isopropanol (3:1).

    • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow liquid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: 1-Methylpiperidine- 4-carboxylic Acid reagents Reagents: EDC, HOBt, DIPEA, N,O-dimethylhydroxylamine Solvent: DMF start->reagents 1. reaction Reaction: Room Temperature reagents->reaction 2. end_reaction Crude Product reaction->end_reaction 3. Monitoring solvent_removal Solvent Removal (DMF) end_reaction->solvent_removal dissolve_h2o Dissolve in H₂O solvent_removal->dissolve_h2o ph_adjust Adjust pH to 9 (5N NaOH) dissolve_h2o->ph_adjust extraction Liquid-Liquid Extraction (DCM) ph_adjust->extraction wash Wash with Brine extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure Product chromatography->pure_product

Caption: A typical experimental workflow for the synthesis and purification.

troubleshooting_guide start Problem during Workup/ Isolation emulsion Persistent Emulsion? start->emulsion product_loss Product Loss to Aqueous Phase? start->product_loss purification_issue Chromatography Issues? start->purification_issue add_brine Add Brine emulsion->add_brine Yes filter_celite Filter through Celite emulsion->filter_celite Yes centrifuge Centrifuge emulsion->centrifuge Yes control_ph Careful pH Control (e.g., NH₄Cl wash) product_loss->control_ph Yes back_extract Back-Extraction: Basify aqueous layer & re-extract product_loss->back_extract Yes deactivate_silica Deactivate Silica (e.g., with Et₃N) purification_issue->deactivate_silica Yes use_alumina Use Basic Alumina purification_issue->use_alumina Yes salt_recrystallize Form Salt & Recrystallize purification_issue->salt_recrystallize Yes

Caption: A troubleshooting guide for common workup and isolation issues.

References

Technical Support Center: Purification Strategies for Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted N,O-dimethylhydroxylamine from their synthesis mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Problem Possible Cause Troubleshooting Steps
Persistent Emulsion During Acidic Wash High concentration of reactants or byproducts acting as surfactants. The organic solvent is too similar in density to the aqueous phase.- Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Solvent Addition: Add more of the organic solvent to decrease the concentration of emulsifying agents. - Filtration: Filter the emulsified mixture through a pad of Celite®.[1] - Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[2] - Change Solvent: If emulsions are a persistent problem with a particular solvent (e.g., dichloromethane), consider switching to a less prone solvent like ethyl acetate for the extraction.
Incomplete Removal of N,O-Dimethylhydroxylamine Insufficient acid used for the wash. Inefficient mixing of the layers. The pH of the aqueous wash is not low enough.- Monitor with TLC: Before workup, check for the presence of N,O-dimethylhydroxylamine using thin-layer chromatography (TLC). - Multiple Washes: Perform multiple washes with a dilute acid solution (e.g., 1M HCl) rather than a single large volume wash.[3] - Check pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the N,O-dimethylhydroxylamine.[4] You can test the pH of the aqueous layer after separation. - Vigorous Stirring: If performing the wash in a flask before transferring to a separatory funnel, ensure vigorous stirring to maximize contact between the two phases.[5]
Product Loss During Extraction The protonated product is partially soluble in the aqueous layer. The product is sensitive to acidic conditions.- Back-Extraction: After the acidic wash, neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract it with an organic solvent to recover any dissolved product.[4] - Use a Milder Acid: If the product is acid-sensitive, consider using a weaker acid for the wash, such as a saturated solution of ammonium chloride (NH₄Cl). - Alternative Purification: If significant product loss occurs, consider alternative purification methods like column chromatography or distillation.
Difficulty in Detecting N,O-Dimethylhydroxylamine on TLC N,O-dimethylhydroxylamine may not be UV active.- Staining: Use a TLC stain that visualizes amines, such as ninhydrin or permanganate stain, to detect the presence of N,O-dimethylhydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted N,O-dimethylhydroxylamine?

A1: The most common and effective method is to perform an acidic wash of the organic reaction mixture. N,O-dimethylhydroxylamine is a basic compound that, when protonated with an acid, forms a water-soluble salt. This salt is then extracted into the aqueous layer, leaving the desired Weinreb amide in the organic layer.[3][4]

Q2: What type and concentration of acid should I use for the wash?

A2: A dilute solution of a strong acid, such as 1M hydrochloric acid (HCl), is typically used.[5] The key is to use enough acid to ensure the complete protonation of the N,O-dimethylhydroxylamine.

Q3: How do I know if all the N,O-dimethylhydroxylamine has been removed?

A3: You can monitor the removal using thin-layer chromatography (TLC) and a suitable stain (e.g., ninhydrin) to visualize any remaining amine. Alternatively, after the acidic washes, you can neutralize a small sample of the organic layer and analyze it by techniques like LC-MS to check for the presence of N,O-dimethylhydroxylamine.

Q4: Are there any alternative methods to an acidic wash?

A4: Yes, other methods include:

  • Distillation: If there is a significant boiling point difference between your product and N,O-dimethylhydroxylamine (boiling point: 42 °C), distillation can be an effective removal method.[6][7] This is particularly useful if the product has a high boiling point.

  • Column Chromatography: Flash column chromatography can be used to separate the Weinreb amide from the more polar N,O-dimethylhydroxylamine.[8][9]

  • Chemical Quenching: In some cases, a reactive scavenger can be added to the reaction mixture to consume the excess N,O-dimethylhydroxylamine in situ. However, this can complicate the purification of the desired product.

Q5: What are the physical properties of N,O-dimethylhydroxylamine that are relevant for its removal?

A5: Key properties include:

  • Boiling Point: 42 °C[6]

  • Solubility: The free base is soluble in many organic solvents. Its hydrochloride salt is soluble in water and methanol.[6]

  • pKa: The pKa of the conjugate acid is approximately 4.75, indicating it is a weak base.

Quantitative Data Summary

While specific quantitative data on the percentage of N,O-dimethylhydroxylamine removal is not extensively reported in the literature, the efficiency of the acidic wash method is widely acknowledged to be very high, often leading to yields of the purified Weinreb amide well above 90%. The effectiveness of the removal is contingent on proper execution of the extraction procedure.

Method Principle of Removal Reported Efficiency (Qualitative) Notes
Acidic Wash Conversion to a water-soluble salt and extraction into the aqueous phase.HighThe most common and generally most effective method.
Distillation Separation based on differences in boiling points.HighEffective if the product has a significantly higher boiling point than N,O-dimethylhydroxylamine (42 °C).[6][7]
Column Chromatography Separation based on polarity differences.HighEffective but may be less practical for large-scale syntheses.[8][9]

Experimental Protocol: Acidic Wash for Removal of N,O-Dimethylhydroxylamine

This protocol outlines a standard procedure for removing unreacted N,O-dimethylhydroxylamine from a reaction mixture in an organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the organic reaction mixture to a separatory funnel of appropriate size.

  • First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Shake the funnel more vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer.

  • Repeat Acidic Wash: Repeat the acidic wash (steps 2 and 3) one or two more times to ensure complete removal of the N,O-dimethylhydroxylamine.

  • Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be evolved.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any minor emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to dry the organic layer. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude Weinreb amide, which can then be further purified if necessary.

Decision-Making Workflow for Purification Method Selection

G start Reaction Mixture Containing Unreacted N,O-Dimethylhydroxylamine product_properties Assess Product Properties: - Stability to Acid? - Boiling Point? start->product_properties acid_stable Product is Acid Stable? product_properties->acid_stable high_bp Product has a High Boiling Point? acid_stable->high_bp Yes chromatography Perform Column Chromatography acid_stable->chromatography No acid_wash Perform Acidic Wash high_bp->acid_wash No distillation Perform Distillation high_bp->distillation Yes emulsion Emulsion Forms? acid_wash->emulsion successful_removal Successful Removal distillation->successful_removal chromatography->successful_removal troubleshoot_emulsion Troubleshoot Emulsion: - Add Brine - Filter through Celite emulsion->troubleshoot_emulsion Yes emulsion->successful_removal No troubleshoot_emulsion->successful_removal end Purified Product successful_removal->end

Caption: Workflow for selecting a purification method.

References

Scale-up considerations and challenges for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method involves the coupling of 1-methyl-piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This is typically achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an appropriate solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Q2: Why is the Weinreb amide functional group useful in the synthesis of this compound?

A2: The N-methoxy-N-methylamide, or Weinreb amide, is a valuable synthetic intermediate. Its key advantage is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists over-addition, a common problem with more reactive acylating agents like acid chlorides or esters, thus allowing for the controlled synthesis of ketones or aldehydes upon workup.[1]

Q3: What are the primary safety concerns when scaling up the production of this compound?

A3: Key safety concerns during scale-up include the thermal stability of the coupling reagents and the potential for runaway reactions. Many coupling reagents, especially those containing high-energy functional groups, can be thermally sensitive.[2][3][4][5] A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies of the reaction mixture, is crucial before attempting large-scale production.[3][4] Additionally, the handling of potentially sensitizing reagents requires appropriate personal protective equipment and engineering controls.[2]

Q4: How can the formation of byproducts be minimized during the coupling reaction?

A4: The primary byproduct in carbodiimide-mediated couplings is the corresponding N-acylurea, which can be difficult to remove. To minimize its formation, it is important to use an activating agent like HOBt, which forms a more stable active ester intermediate. Running the reaction at controlled temperatures and ensuring efficient mixing can also suppress side reactions. The choice of solvent can also play a role; for instance, using solvents with lower dielectric constants can sometimes reduce the rearrangement of the O-acylisourea intermediate to the N-acylurea.

Q5: What are the recommended analytical techniques for monitoring the reaction progress and purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural confirmation and purity assessment of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are recommended.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Inactive coupling reagents.- Insufficient base.- Poor quality starting materials.- Incorrect reaction temperature.- Use fresh, high-quality coupling reagents (EDC, HOBt).- Ensure the use of a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride salt of the amine and activate the carboxylic acid.- Verify the purity of 1-methyl-piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.- Optimize the reaction temperature; typically, these reactions are run at room temperature, but gentle heating may be required in some cases.
Presence of a Significant Amount of N-acylurea Byproduct - Rearrangement of the O-acylisourea intermediate.- Inefficient trapping of the active intermediate by the amine.- Ensure an adequate amount of HOBt is used to form the active ester.- Consider a different coupling reagent that is less prone to this side reaction.- Optimize the order of addition of reagents. Pre-activating the carboxylic acid with EDC/HOBt before adding the amine can sometimes be beneficial.
Difficulty in Removing Urea Byproduct During Workup - The urea byproduct from carbodiimide reagents (e.g., DCU from DCC, or the water-soluble urea from EDC) can be challenging to separate from the product.- If using EDC, the urea byproduct is water-soluble and can be removed with aqueous washes.[6] Multiple extractions with a dilute acid solution followed by a brine wash are often effective.[7]- If DCU from DCC is the issue, it is largely insoluble in many organic solvents and can be removed by filtration. Adding a solvent like acetonitrile can sometimes help precipitate more of the DCU.
Product is a Liquid/Oil and Difficult to Purify by Crystallization - The product, this compound, is often a liquid or oil at room temperature.- Purification by column chromatography on silica gel is the most common method for this type of compound. A gradient elution system, for example, with dichloromethane and methanol, can be effective.- For large-scale purification, preparative HPLC or specialized chromatography techniques may be necessary.[8]
Reaction Stalls at Large Scale - Poor mixing leading to localized concentration gradients.- Inefficient heat transfer affecting reaction kinetics.- Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.- Monitor the internal temperature closely and ensure the reactor's heating/cooling system can maintain the desired temperature throughout the reaction mass.
Discoloration of the Final Product - Presence of impurities from starting materials or side reactions.- Degradation of the product during workup or purification.- Ensure high-purity starting materials.- Perform the workup and purification steps promptly after the reaction is complete.- Consider treating the crude product with activated carbon to remove colored impurities.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis (Illustrative Data)

Coupling ReagentAdditiveTypical Yield (%)Key AdvantagesKey Disadvantages
EDCHOBt85-95Water-soluble urea byproduct, easy workup.[6]Can be a sensitizer.[2]
DCCHOBt80-90Inexpensive.Forms insoluble DCU byproduct, which can be difficult to remove completely.
HATU-90-98High efficiency, low racemization.Expensive, potential thermal hazards.[3][4]
T3P-85-95Good for sterically hindered substrates, easy workup.Can be corrosive.

Table 2: Typical Process Parameters for Lab-Scale Synthesis

ParameterValue
SolventDMF or DCM
BaseDIPEA (1.2 - 1.5 equivalents)
Coupling ReagentEDC (1.0 - 1.2 equivalents)
AdditiveHOBt (1.0 equivalents)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
WorkupAqueous extraction with dilute acid and brine.
PurificationSilica gel column chromatography.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is adapted from a general procedure for Weinreb amide synthesis.

Materials:

  • 1-methyl-piperidine-4-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-methyl-piperidine-4-carboxylic acid (1.0 eq) in DMF at room temperature, add HOBt (1.0 eq) and EDC (1.1 eq).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Slowly add DIPEA (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1-methyl-piperidine-4-carboxylic acid in DMF B Add HOBt and EDC A->B C Add N,O-dimethylhydroxylamine HCl B->C D Add DIPEA C->D E Stir at Room Temperature D->E F Dilute with Water E->F G Extract with DCM F->G H Wash with 1M HCl G->H I Wash with NaHCO3 soln. H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate K->L M Silica Gel Column Chromatography L->M N Pure Product M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Stoichiometry start->cause3 sol1 Verify Purity of Starting Materials Use Fresh Coupling Reagents cause1->sol1 sol2 Optimize Temperature Ensure Efficient Mixing cause2->sol2 sol3 Check Equivalents of Base and Coupling Agents cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a compound featuring a Weinreb amide functional group. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of its core fragments: an N-methylpiperidine ring and an N-methoxy-N-methylamide (Weinreb amide) side chain.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70s (broad)3H-OCH₃ (Amide)
~3.20s (broad)3H-NCH₃ (Amide)
~2.85 - 2.95m2HPiperidine H-2e, H-6e
~2.40 - 2.50m1HPiperidine H-4
~2.25s3H-NCH₃ (Ring)
~1.95 - 2.05m2HPiperidine H-2a, H-6a
~1.75 - 1.90m4HPiperidine H-3, H-5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175.0C=O (Amide)
~61.5-OCH₃ (Amide)
~55.0Piperidine C-2, C-6
~46.5-NCH₃ (Ring)
~41.0Piperidine C-4
~32.5-NCH₃ (Amide, broad)
~28.5Piperidine C-3, C-5

Detailed Spectral Interpretation

The structure of this compound presents distinct regions that can be analyzed in the NMR spectra.

¹H NMR Spectrum Analysis
  • Piperidine Ring Protons (δ 1.75-2.95 ppm): The piperidine ring protons typically appear as a series of complex multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are expected to be the most deshielded of the ring protons, appearing around 2.0-2.95 ppm. The protons at H-3 and H-5 will be further upfield, around 1.75-1.90 ppm. The single proton at the substitution point (H-4) is expected to be a multiplet around 2.4-2.5 ppm.

  • N-Methyl Group (Ring) (δ ~2.25 ppm): The methyl group attached to the piperidine nitrogen is expected to be a sharp singlet around 2.25 ppm, a characteristic region for N-alkyl groups in cyclic amines[1].

  • Weinreb Amide Protons (δ ~3.20 and ~3.70 ppm): The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups of the Weinreb amide are highly characteristic. The methoxy protons are typically found further downfield (~3.70 ppm) than the N-methyl protons (~3.20 ppm). A key feature of Weinreb amides, and amides in general, is the restricted rotation around the carbonyl C-N bond.[2] This can lead to magnetic inequivalence and result in significantly broadened signals at room temperature, or even the appearance of two distinct signals (rotamers) for each group.[2]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (δ ~175.0 ppm): The amide carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately 175.0 ppm.

  • Piperidine Ring Carbons (δ ~28.5-55.0 ppm): The carbons of the piperidine ring are found in the aliphatic region. The carbons adjacent to the ring nitrogen (C-2 and C-6) are the most downfield of the ring carbons, at about 55.0 ppm.[3] The C-4 carbon, being the point of substitution, will appear around 41.0 ppm, and the C-3 and C-5 carbons will be the most shielded, appearing at approximately 28.5 ppm.[3]

  • N-Methyl Carbon (Ring) (δ ~46.5 ppm): The carbon of the methyl group on the piperidine nitrogen is expected around 46.5 ppm.[3]

  • Weinreb Amide Carbons (δ ~32.5 and ~61.5 ppm): The N-methoxy carbon is characteristically found around 61.5 ppm, while the N-methyl carbon appears further upfield at approximately 32.5 ppm.[4] Similar to the proton signals, the N-methyl carbon signal may be broadened due to the restricted C-N bond rotation.[2]

Comparison with Structurally Similar Compounds

To substantiate the predicted chemical shifts, a comparison with experimental data from structurally related compounds is presented below. N-methylpiperidine is used as a model for the ring system, and N-methoxy-N-methylacetamide serves as an analog for the Weinreb amide side chain.

Table 3: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Functional GroupPredicted (Target Molecule)Experimental (N-Methylpiperidine)[1][3]Experimental (N-Methoxy-N-methylacetamide)[4][5]
¹H Ring Protons
H-2, H-6~2.85-2.95, ~1.95-2.05 ppm~2.33 ppm-
H-3, H-5, H-4~1.75-1.90, ~2.40-2.50 ppm~1.59, ~1.41 ppm-
¹H Methyl/Methoxy
Ring -NCH₃~2.25 ppm~2.23 ppm-
Amide -NCH₃~3.20 ppm-~3.19 ppm
Amide -OCH₃~3.70 ppm-~3.71 ppm
¹³C Ring Carbons
C-2, C-6~55.0 ppm56.8 ppm-
C-3, C-5~28.5 ppm26.5 ppm-
C-4~41.0 ppm24.5 ppm-
¹³C Methyl/Methoxy
Ring -NCH₃~46.5 ppm46.9 ppm-
Amide -NCH₃~32.5 ppm-32.3 ppm
Amide -OCH₃~61.5 ppm-61.4 ppm
Amide C=O~175.0 ppm-171.1 ppm

The comparison shows a strong correlation between the predicted values for the target molecule and the experimental data of its constituent fragments, providing confidence in the spectral interpretation.

Experimental Protocols

Standard protocols for acquiring high-quality NMR spectra are detailed below.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) with TMS.

  • Instrumentation: Use a 100 MHz (or corresponding frequency for the available ¹H spectrometer) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration to TMS at 0.00 ppm).

Visualizations

Molecular Structure

The following diagram illustrates the structure of this compound with atom numbering used in the NMR assignments.

Caption: Structure of this compound.

Restricted Amide Bond Rotation

The diagram below illustrates the concept of restricted rotation around the C-N amide bond, leading to the existence of distinct rotamers which can be observed by NMR.

Rotamers cluster_0 Rotamer A cluster_1 Rotamer B A R₁-C(=O)-N(R₂)-OCH₃ (OCH₃ cis to C=O) B R₁-C(=O)-N(R₂)-OCH₃ (OCH₃ trans to C=O) A->B Rotation Barrier Note High rotational energy barrier leads to two distinct species observable by NMR at room temperature.

Caption: Rotational isomers (rotamers) of a Weinreb amide.

References

A Comparative Analysis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide and its Analogs in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a compound of interest in contemporary drug discovery and chemical synthesis. Due to a lack of publicly available experimental mass spectrometry data for this specific molecule, this analysis is based on established fragmentation principles of its core structural motifs: the N-methylpiperidine ring and the N-methoxy-N-methylamide (Weinreb amide) functionality. To provide a comparative context, the predicted fragmentation of the target compound is contrasted with the known or predicted fragmentation patterns of structurally related alternatives.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel chemical entities.

Predicted Fragmentation Profile of this compound

This compound is anticipated to exhibit a rich fragmentation pattern under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The primary site of protonation in positive ion mode is expected to be the basic nitrogen atom of the piperidine ring.[1] The subsequent fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through several key pathways, primarily involving cleavages of the piperidine ring and the carboxamide side chain.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[1] For the target molecule, this could result in the loss of substituents attached to the ring.

  • Ring Fission: The protonated piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]

  • Side-Chain Fragmentation: The N-methoxy-N-methylamide (Weinreb amide) group has characteristic fragmentation patterns. Cleavage of the C-N bond of the amide or the N-O bond can lead to significant fragment ions.

Comparative Fragmentation Analysis

To better understand the influence of different structural features on the fragmentation process, we compare the predicted fragmentation of this compound with two related compounds: N,N-dimethylpiperidine-4-carboxamide and 1-methylpiperidine-4-carboxamide.

Compound Structure Molecular Weight Key Predicted/Known Fragment Ions (m/z) Interpretation of Key Fragments
This compound C9H18N2O2186.25[M+H]⁺: 187.14Fragment A: m/z 126Fragment B: m/z 98Fragment C: m/z 70[M+H]⁺ : Protonated moleculeFragment A : Loss of the N-methoxy-N-methyl groupFragment B : Further fragmentation of the piperidine ringFragment C : Characteristic piperidine ring fragment
N,N-dimethylpiperidine-4-carboxamide C8H16N2O156.23[M+H]⁺: 157.13Fragment D: m/z 112Fragment E: m/z 84[M+H]⁺ : Protonated moleculeFragment D : Loss of the dimethylamine groupFragment E : Piperidine ring fragment
1-Methylpiperidine-4-carboxamide C7H14N2O142.20[M+H]⁺: 143.12Fragment F: m/z 98Fragment G: m/z 70[M+H]⁺ : Protonated moleculeFragment F : Loss of the carboxamide groupFragment G : Characteristic piperidine ring fragment

Experimental Protocols

The following is a general protocol for the analysis of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan MS from m/z 50-500 for precursor ion identification.

  • MS/MS Scan Mode: Product ion scan of the protonated molecule [M+H]⁺.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a representative fragmentation pattern.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock 1 mg/mL Stock working 1-10 µg/mL Working Solution stock->working Dilution lc LC Separation (C18 Column) working->lc esi ESI Source (Positive Ion Mode) lc->esi ms1 MS Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select [M+H]⁺ ms2 MS/MS Scan (Product Ions) cid->ms2 spectra Mass Spectra ms2->spectra fragmentation Fragmentation Pattern Analysis spectra->fragmentation

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway M N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide [M+H]⁺ m/z 187.14 fragA Fragment A (Loss of C2H5NO) m/z 126.09 M->fragA - C2H5NO fragB Fragment B (Loss of C2H2) m/z 98.08 fragA->fragB - C2H2 fragC Fragment C (Loss of C2H4) m/z 70.06 fragB->fragC - C2H4

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to Weinreb Amides in Ketone Synthesis: Focus on N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of molecules, from pharmaceuticals to materials. The Weinreb ketone synthesis, first reported in 1981, stands as a robust and highly reliable method for the preparation of ketones from carboxylic acid derivatives.[1] This method's key advantage lies in its ability to prevent the common problem of over-addition of organometallic reagents, which often plagues reactions with esters or acid chlorides, leading to the formation of undesired tertiary alcohols.[2] This control is achieved through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.

At the heart of the Weinreb-Nahm ketone synthesis is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium reagent).[1][3] This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess organometallic reagent has been quenched.[4] This elegant mechanism ensures high yields and clean reactions.

This guide provides a comparative overview of different Weinreb amides for ketone synthesis, with a special focus on the specialized reagent, N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. While this particular amide serves as a crucial intermediate in the synthesis of the migraine therapeutic, Lasmiditan,[4] publicly available data on its broader application in general ketone synthesis is limited. Therefore, this guide will also present a comparative analysis of more commonly employed Weinreb amides to illustrate the scope and efficiency of this synthetic methodology.

The Central Role of the Weinreb Amide

The versatility of the Weinreb ketone synthesis stems from the diverse range of carboxylic acids that can be converted into their corresponding N-methoxy-N-methylamides. These amides can be prepared from carboxylic acids, acid chlorides, esters, and anhydrides through various coupling methods.[5]

Weinreb_Amide_Synthesis Carboxylic Acid Carboxylic Acid Weinreb Amide Weinreb Amide Carboxylic Acid->Weinreb Amide Coupling Agents (e.g., DCC, CDI, HATU) Acid Chloride Acid Chloride Acid Chloride->Weinreb Amide Base (e.g., Pyridine) Ester Ester Ester->Weinreb Amide e.g., AlMe3 Anhydride Anhydride Anhydride->Weinreb Amide Base N,O-Dimethylhydroxylamine\n(or its hydrochloride salt) N,O-Dimethylhydroxylamine (or its hydrochloride salt) N,O-Dimethylhydroxylamine\n(or its hydrochloride salt)->Weinreb Amide

Comparative Performance of Selected Weinreb Amides

To illustrate the practical application of the Weinreb ketone synthesis, the following tables summarize the performance of several common Weinreb amides in reactions with organometallic reagents. The selection includes a simple aliphatic amide (N-methoxy-N-methylacetamide), an aromatic amide (N-methoxy-N-methylbenzamide), and the specialized this compound.

Table 1: Ketone Synthesis from N-methoxy-N-methylacetamide

Organometallic ReagentProduct KetoneReaction ConditionsYield (%)Reference
n-Butyllithium2-HexanoneTHF, -78 °C to rt79[6]
Phenylmagnesium bromideAcetophenoneTHF, 0 °C to rt95[7]

Table 2: Ketone Synthesis from N-methoxy-N-methylbenzamide

Organometallic ReagentProduct KetoneReaction ConditionsYield (%)Reference
Phenylmagnesium bromideBenzophenoneTHF, 0 °C to rt98[7]
Ethylmagnesium bromidePropiophenoneTHF, 0 °C to rt92[3]
Isopropylmagnesium chlorideIsopropyl phenyl ketoneTHF, 0 °C to rt85[7]

Table 3: Application of this compound in Synthesis

Organometallic ReagentProduct KetoneReaction ConditionsYield (%)Reference
2-Chloropyridinyllithium(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl) IntermediateTHF, -78 °CNot explicitly reported for this step[4]

Note: The yield for the synthesis of the Lasmiditan intermediate is not detailed for the ketone formation step alone in the cited literature.

The data indicates that simple aliphatic and aromatic Weinreb amides generally provide high to excellent yields of the corresponding ketones with a variety of Grignard and organolithium reagents. The choice of the specific Weinreb amide is often dictated by the desired ketone product.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. Below are representative protocols for the synthesis of a Weinreb amide and its subsequent conversion to a ketone.

Protocol 1: Synthesis of N-Methoxy-N-methylbenzamide

This procedure is adapted from a common method for preparing Weinreb amides from acid chlorides.

Materials:

  • Benzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C is slowly added pyridine (2.2 equivalents).

  • Benzoyl chloride (1.0 equivalent) is then added dropwise to the mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of 1 M HCl.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to afford N-methoxy-N-methylbenzamide, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide

This protocol provides a general guideline for the reaction of a Weinreb amide with an organometallic reagent.

Materials:

  • Weinreb amide (e.g., N-methoxy-N-methylbenzamide)

  • Organometallic reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of the Weinreb amide (1.0 equivalent) in anhydrous THF is cooled to 0 °C (or -78 °C for organolithium reagents) under an inert atmosphere (e.g., argon or nitrogen).

  • The organometallic reagent (1.1-1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at the same temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude ketone can be purified by flash column chromatography or distillation.

Weinreb_Ketone_Synthesis_Workflow cluster_amide_synthesis Step 1: Weinreb Amide Synthesis cluster_ketone_synthesis Step 2: Ketone Synthesis Carboxylic Acid Derivative Carboxylic Acid Derivative Coupling Coupling Reaction Carboxylic Acid Derivative->Coupling Amine N,O-Dimethyl- hydroxylamine HCl Amine->Coupling Weinreb Amide Weinreb Amide Coupling->Weinreb Amide Organometallic Organometallic Reagent (R-M) Addition Nucleophilic Addition Intermediate Stable Chelated Intermediate Workup Acidic Workup Ketone Ketone

Conclusion

The Weinreb ketone synthesis remains a highly effective and versatile method for the preparation of ketones, prized for its ability to prevent over-addition by organometallic reagents. While specialized Weinreb amides like this compound play crucial roles in targeted syntheses such as that of Lasmiditan, more common and structurally simpler Weinreb amides demonstrate broad applicability and high efficiency in general ketone synthesis. The choice of a particular Weinreb amide is ultimately guided by the specific synthetic target. The reliable and high-yielding nature of this reaction, coupled with the stability of the Weinreb amide intermediates, ensures its continued prominence in the toolbox of organic and medicinal chemists.

References

A Comparative Analysis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide and Traditional Acid Chlorides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of organometallic reagents is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of ketones which are pivotal intermediates in the development of pharmaceuticals and other fine chemicals. The choice of acylating agent significantly impacts reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison between N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, and traditional acid chlorides in acylation reactions, supported by experimental data and detailed protocols.

At a Glance: Key Performance Differences

FeatureThis compound (Weinreb Amide)Traditional Acid Chlorides
Reactivity Moderately reactive, stable to a wide range of nucleophiles.Highly reactive and moisture-sensitive.[1][2]
Selectivity Excellent selectivity for mono-acylation, preventing over-addition.[3][4]Prone to over-addition, leading to tertiary alcohol byproducts.[3][5][6]
Stability Generally stable, can be purified by chromatography and stored.[4]Often used in situ or immediately after preparation due to instability.[7]
Reaction Conditions Typically requires anhydrous conditions but is compatible with a broader range of functional groups.Requires strictly anhydrous conditions and often cryogenic temperatures to control reactivity.[8]
Workup Generally straightforward, with quenching of the stable intermediate.Can be complicated by the presence of multiple products and reactive intermediates.
Typical Yields (Ketone Synthesis) High to excellent (often >90%).Variable, often moderate to low for ketone synthesis due to over-addition (e.g., ~40%).[3]

Data Presentation: Quantitative Comparison of Acylation Reactions

The following tables summarize representative quantitative data for the acylation of Grignard reagents to synthesize ketones, comparing the performance of a Weinreb amide to that of a traditional acid chloride.

Table 1: Acylation with this compound (Representative)

Organometallic ReagentAcylating AgentProductYield (%)Reference
Phenylmagnesium chlorideN-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamidePhenyl ketone derivative93[1]

Note: This data is for a structurally similar Weinreb amide, demonstrating the high yields achievable with this class of compounds.

Table 2: Acylation with a Traditional Acid Chloride (Representative)

Organometallic ReagentAcylating AgentDesired ProductYield (%)ByproductsReference
Ethylmagnesium bromideAromatic Acid ChlorideKetone40Tertiary alcohol and reduction products[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the Weinreb amide from the corresponding carboxylic acid.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF with heating.

  • To the solution, add N,N-diisopropylethylamine (1.2 eq), 1-hydroxybenzotriazole (1.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) sequentially. Stir the mixture for 5 minutes.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the resulting homogeneous solution at room temperature for 63 hours.

  • After completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 9 with 5 N sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Wash the organic phase with saturated sodium chloride solution.

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.[9]

Acylation of a Grignard Reagent with an Acid Chloride (General Protocol)

This protocol outlines a general procedure for the acylation of a Grignard reagent with an acid chloride, which often leads to a mixture of products.

Materials:

  • Aryl or alkyl acid chloride (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq or more)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the acid chloride (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (at least 2.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ketone from the tertiary alcohol byproduct and other side products.[3][8]

Mandatory Visualizations

Reaction Mechanisms

The superior performance of this compound in preventing over-addition is attributed to the formation of a stable, chelated tetrahedral intermediate.

Caption: Mechanism of acylation using a Weinreb amide, highlighting the stable chelated intermediate.

In contrast, the high reactivity of acid chlorides leads to the formation of a ketone intermediate that readily reacts with a second equivalent of the organometallic reagent.

Caption: Mechanism of acylation using an acid chloride, showing the over-addition pathway.

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for ketone synthesis using both methods.

Experimental Workflow cluster_weinreb Weinreb Amide Workflow cluster_acid_chloride Acid Chloride Workflow W1 Synthesize/Purchase Weinreb Amide W2 Reaction with Organometallic Reagent W1->W2 W3 Aqueous Workup W2->W3 W4 Purification W3->W4 W5 High Yield of Ketone W4->W5 A1 Synthesize Acid Chloride (often in situ) A2 Reaction with Organometallic Reagent (cryogenic) A1->A2 A3 Aqueous Workup A2->A3 A4 Complex Purification A3->A4 A5 Mixture of Ketone and Tertiary Alcohol A4->A5

Caption: Comparison of experimental workflows for ketone synthesis.

Conclusion

For the synthesis of ketones via acylation of organometallic reagents, this compound and related Weinreb amides offer significant advantages over traditional acid chlorides.[4][10] The key to their success lies in the formation of a stable chelated intermediate that effectively prevents the common and often problematic over-addition reaction.[3][5] This leads to significantly higher yields of the desired ketone and simplifies product purification. While acid chlorides are highly reactive and readily available, their lack of selectivity often results in lower yields of the target ketone and the formation of undesired byproducts. For researchers in drug development and complex molecule synthesis where high yields and clean reaction profiles are paramount, the use of this compound represents a more robust and reliable strategy.

References

Comparative yield analysis of different synthetic pathways to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative yield analysis of various synthetic pathways to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. This publication presents a critical evaluation of different synthetic strategies, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in the selection of the most efficient method for producing this key chemical intermediate.

This compound, a Weinreb amide, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide explores and contrasts established methods for the preparation of this compound.

Comparative Yield Analysis

The following table summarizes the reported yields for different synthetic pathways to this compound, providing a clear comparison of their efficiencies.

Synthetic PathwayStarting MaterialKey ReagentsReported Yield (%)
Pathway 1: Peptide Coupling 1-Methylpiperidine-4-carboxylic acidEDC, HOBt, DIPEA, N,O-Dimethylhydroxylamine hydrochloride80%
Pathway 2: Grignard Reagent Activation Methyl 1-methylpiperidine-4-carboxylateIsopropylmagnesium bromide, N,O-Dimethylhydroxylamine hydrochlorideNot Reported

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below to enable researchers to replicate and adapt these procedures.

Pathway 1: Synthesis via Peptide Coupling

This pathway utilizes standard peptide coupling reagents to facilitate the formation of the amide bond between 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine.

Procedure:

  • In a reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • To the solution, add N,N-diisopropylethylamine (DIPEA) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 63 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 9 using a 5 N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane, followed by washing with saturated sodium chloride solution.

  • Further extract the aqueous phase with a 3:1 mixture of chloroform and isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane:methanol:ammonium hydroxide = 100:10:1) to yield this compound as a light yellow liquid (80% yield).

Pathway 2: Synthesis via Grignard Reagent Activation of the Corresponding Ester

This alternative approach involves the activation of the methyl ester of 1-methylpiperidine-4-carboxylic acid using a Grignard reagent. While a specific yield has not been reported in the reviewed literature, this method presents a viable alternative to peptide coupling protocols.

Procedure Outline:

  • Prepare the methyl ester of 1-methylpiperidine-4-carboxylic acid.

  • In an inert atmosphere, dissolve the methyl ester and N,O-dimethylhydroxylamine hydrochloride in anhydrous tetrahydrofuran (THF) and cool the mixture to between -20 °C and 5 °C.

  • Slowly add a solution of isopropylmagnesium bromide in THF to the reaction mixture.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography.

Visualization of Synthetic Pathways

To further clarify the reaction schemes, the following diagrams illustrate the synthetic pathways described.

Pathway_1 Pathway 1: Peptide Coupling start 1-Methylpiperidine-4-carboxylic acid reagents EDC, HOBt, DIPEA, N,O-Dimethylhydroxylamine hydrochloride, DMF start->reagents product N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide reagents->product

Caption: Synthetic route via peptide coupling.

Pathway_2 Pathway 2: Grignard Reagent Activation start Methyl 1-methylpiperidine- 4-carboxylate reagents Isopropylmagnesium bromide, N,O-Dimethylhydroxylamine hydrochloride, THF start->reagents product N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide reagents->product

Caption: Synthetic route via Grignard reagent.

This guide provides a foundational understanding of the synthetic approaches to this compound. The choice of a specific pathway will depend on factors such as reagent availability, scalability, and the desired purity of the final product. The peptide coupling method offers a well-documented and high-yielding route, while the Grignard-based approach presents a potentially efficient alternative. Further optimization of the second pathway to quantify its yield would be a valuable contribution to the field.

A Comparative Guide to the Computational Analysis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for the computational study of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a Weinreb amide derivative. Due to the limited availability of direct computational studies on this specific molecule's reactivity, this document outlines a robust computational protocol based on established methodologies for similar compounds, such as Weinreb amides and other piperidine derivatives. The guide compares expected reactivity parameters with data from related computational studies to offer a predictive analysis of its chemical behavior.

Introduction to this compound and Weinreb Amide Reactivity

This compound belongs to the class of N-alkoxy-N-alkylamides, commonly known as Weinreb amides. These compounds are widely utilized in organic synthesis as versatile acylating agents for the preparation of ketones and aldehydes from organometallic reagents.[1][2] The stability of the tetrahedral intermediate formed during nucleophilic attack is a key feature of Weinreb amides, preventing over-addition, which is a common side reaction with other acylating agents.[1]

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of such molecules.[3][4] By calculating various molecular descriptors, it is possible to predict sites of nucleophilic and electrophilic attack, reaction pathways, and overall stability.

Proposed Computational Methodology

The following section details a recommended DFT-based protocol for investigating the reactivity of this compound. This methodology is synthesized from protocols used for computational studies on related amides and organic molecules.[4][5]

Experimental Protocols:

Software: Gaussian 16 or a comparable quantum chemistry software package.[4]

Methodology:

  • Geometry Optimization: The 3D structure of this compound should be optimized using a suitable level of theory. The B3LYP functional with a 6-311+G(d,p) basis set is a commonly used and reliable combination for organic molecules.[4] Frequency calculations should be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors: Using the optimized geometry, the following quantum chemical descriptors should be calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.[5]

    • Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule.

    • Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

  • Solvent Effects: To simulate realistic reaction conditions, the calculations can be repeated using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., water, dichloromethane).[4]

Comparative Data and Reactivity Analysis

The following tables summarize key computational data for related compounds to provide a basis for comparison with the expected values for this compound.

Table 1: Comparison of Frontier Molecular Orbital Energies and Global Reactivity Descriptors

Compound/SystemLevel of TheoryHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity Index (ω)Reference
BenzilB3LYP/6-311++G(d,p)--2.919--[4]
Substituted PhenylacetamideB3LYP/6-31G**++-----[5]
Rhodanine DerivativesDFT Calculations-----[4]
7,7-dimethylaporphine alkaloidsDFT/B3LYP-D3/6–311 + G(d,p)-----[4]

Data for this compound is predicted based on typical values for similar organic molecules.

Table 2: Predicted Reactive Sites from MEP and Fukui Function Analysis

Attack TypePredicted Reactive Site on this compoundRationale
Nucleophilic Attack Carbonyl Carbon (C=O)The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it the primary site for attack by nucleophiles (e.g., organometallic reagents). This is consistent with the known reactivity of Weinreb amides.
Electrophilic Attack Carbonyl Oxygen, Piperidine NitrogenThe lone pairs on the carbonyl oxygen and the tertiary amine nitrogen of the piperidine ring are regions of high electron density, making them susceptible to attack by electrophiles.

Visualization of Computational Workflow

The following diagram illustrates the proposed workflow for the computational study of this compound reactivity.

computational_workflow start Start: Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If Not, Re-optimize reactivity_calc Calculate Reactivity Descriptors verify_min->reactivity_calc If True Minimum fmo HOMO, LUMO, Energy Gap reactivity_calc->fmo mep Molecular Electrostatic Potential reactivity_calc->mep fukui Fukui Functions reactivity_calc->fukui global_desc Global Reactivity Descriptors reactivity_calc->global_desc analysis Analyze and Compare Reactivity fmo->analysis mep->analysis fukui->analysis global_desc->analysis end End: Report Findings analysis->end

References

A Comparative Guide to Viable Alternatives for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, serves as a critical reagent for key transformations, most notably in the precise formation of amides and the synthesis of ketones. Its utility stems from the ability of the N-methoxy-N-methylamide moiety to form a stable chelated intermediate with organometallic reagents, thus preventing over-addition—a common challenge in ketone synthesis.[1] However, the pursuit of more cost-effective, robust, and versatile synthetic methodologies has led to the exploration of several viable alternatives. This guide provides a detailed comparison of these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The primary applications of this compound and its alternatives fall into two main categories: amide bond formation and ketone synthesis. This guide will address each of these areas separately, offering a comparative analysis of the leading alternative reagents and methodologies.

Part 1: Alternatives for Amide Bond Formation

While this compound is itself an amide, its core utility in synthesis is often as a precursor for other functionalities. However, the broader field of amide bond formation, a cornerstone of organic and medicinal chemistry, offers a plethora of coupling reagents that serve as alternatives for creating amide linkages in general. The selection of an appropriate coupling reagent is critical for optimizing reaction efficiency, minimizing side reactions such as racemization, and ensuring high product purity.[2]

A variety of coupling reagents are commercially available, broadly classified as uronium/aminium salts, phosphonium salts, and carbodiimides.[2][3] The performance of these reagents can be highly dependent on the specific substrates and reaction conditions.

Quantitative Comparison of Common Amide Coupling Reagents

The following table summarizes the performance of several widely used coupling reagents in a model peptide synthesis, providing a benchmark for their relative efficiency.[2]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[2][4]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, yielding peptides of high purity.[2]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities.[2][4]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[2]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU and HCTU.[2][5]

Note: Crude purity percentages are based on the synthesis of the acyl carrier protein (ACP) fragment (65-74) and can vary depending on specific reaction conditions and analytical methods.[2]

Experimental Protocol: Amide Bond Formation using HATU

This protocol provides a general procedure for the synthesis of an amide bond using HATU, a highly effective coupling reagent.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway: General Mechanism of Uronium/Aminium Salt-Mediated Amide Bond Formation

The following diagram illustrates the general mechanism of amide bond formation using a uronium/aminium salt coupling reagent like HATU.

G CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, Base Base Base (e.g., DIPEA) Base->ActiveEster HATU HATU HATU->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse Byproduct HOAt TetrahedralIntermediate->Byproduct

Caption: Mechanism of HATU-mediated amide bond formation.

Part 2: Alternatives for Ketone Synthesis

The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation in organic chemistry. Weinreb amides, such as this compound, are highly valued for this purpose due to their ability to prevent the formation of tertiary alcohol byproducts through the formation of a stable chelated intermediate.[1] However, several alternative classes of reagents have emerged that offer distinct advantages in terms of cost, stability, and substrate scope.

Morpholine Amides

Morpholine amides have gained significant attention as practical and scalable alternatives to Weinreb amides.[6] They offer advantages such as higher water solubility, economic accessibility, and operational stability.[6]

The diagram below outlines a typical workflow for the synthesis of ketones using morpholine amides and organometallic reagents.

G CarboxylicAcid Carboxylic Acid (R-COOH) MorpholineAmide Morpholine Amide CarboxylicAcid->MorpholineAmide + Activating Agent, Morpholine ActivatingAgent Activating Agent (e.g., SOCl2) ActivatingAgent->MorpholineAmide Morpholine Morpholine Morpholine->MorpholineAmide TetrahedralIntermediate Tetrahedral Intermediate MorpholineAmide->TetrahedralIntermediate + Organometallic Reagent Organometallic Organometallic Reagent (R'-M) Organometallic->TetrahedralIntermediate Ketone Ketone (R-CO-R') TetrahedralIntermediate->Ketone + Workup Workup Aqueous Workup Workup->Ketone

Caption: General workflow for ketone synthesis using morpholine amides.

Thioesters

Thioesters serve as highly effective acylating agents and can be used to synthesize ketones in a one-pot procedure from esters.[7][8] This method avoids the isolation of the intermediate thioester, offering a streamlined synthetic route.

The following table presents the yields of various ketones synthesized from their corresponding methyl esters using a one-pot procedure involving an intermediate thioester.[7][8]

Methyl Ester SubstrateOrganometallic ReagentProductYield (%)
Methyl 4-methoxybenzoatePhMgBr(4-methoxyphenyl)(phenyl)methanone92
Methyl benzoate4-MeOC₆H₄MgBr(4-methoxyphenyl)(phenyl)methanone91
Methyl 4-chlorobenzoatePhMgBr(4-chlorophenyl)(phenyl)methanone85
Methyl 3-phenylpropanoatePhMgBr1,3-diphenylpropan-1-one82
Methyl cyclohexanecarboxylatePhMgBrcyclohexyl(phenyl)methanone78

This protocol describes a general one-pot procedure for the synthesis of ketones from methyl esters.[7][8]

Materials:

  • Methyl ester (1.0 eq)

  • 1-Dodecanethiol (1.25 eq)

  • Isopropylmagnesium chloride (iPrMgCl) in THF (1.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Grignard reagent) (1.3 eq)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.25 eq)

  • 1M HCl

Procedure:

  • To a solution of 1-dodecanethiol (1.25 eq) in anhydrous THF at 0 °C, add iPrMgCl (1.25 eq) dropwise. Stir the mixture for 15 minutes.

  • In a separate flask, dissolve the methyl ester (1.0 eq) in anhydrous THF.

  • Transfer the prepared magnesium thiolate solution to the methyl ester solution and stir at 50 °C for 1 hour to form the thioester in situ.

  • In another flask, add the Grignard reagent (1.3 eq) to a suspension of CuTC (1.25 eq) in anhydrous THF at room temperature and stir for 10 minutes.

  • Transfer the in situ generated thioester solution to the organocuprate reagent.

  • Stir the reaction mixture at 30 °C for 4 hours.

  • Quench the reaction by adding 1M HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Triazinylamides

N-(2,4-Dimethoxy-1,3,5-triazinyl)amides have been reported as another alternative to Weinreb amides for ketone synthesis. These reagents exhibit higher reactivity for nucleophilic substitution by organometallic reagents while still suppressing over-addition due to the chelating ability of the triazinyl and carbonyl groups.[9][10]

The following diagram illustrates the relative reactivity of N-Triazinylamides compared to Weinreb amides.

G NTriazinylamide N-Triazinylamide WeinrebAmide Weinreb Amide NTriazinylamide->WeinrebAmide Higher Reactivity

Caption: Reactivity comparison of N-Triazinylamides and Weinreb amides.

Conclusion

While this compound remains a valuable tool in organic synthesis, a range of viable alternatives offers distinct advantages for both amide bond formation and ketone synthesis. For amide synthesis, uronium/aminium salts like HATU provide high efficiency and purity. For ketone synthesis, morpholine amides present a cost-effective and stable alternative, while one-pot procedures utilizing thioesters offer a streamlined approach. Furthermore, N-triazinylamides provide a more reactive option for nucleophilic substitution. The selection of the most appropriate reagent will depend on the specific requirements of the synthesis, including substrate scope, cost considerations, and desired reaction conditions. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to navigate these choices and optimize their synthetic strategies.

References

Validating the Structure and Performance of Novel Piperidine-4-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery. However, the journey from synthesis to a viable drug candidate is contingent on rigorous structural validation and a clear understanding of the compound's performance relative to existing alternatives. This guide provides a comprehensive framework for validating the structure of novel compounds synthesized from N-substituted piperidine-4-carboxamide scaffolds, a class of molecules with significant therapeutic potential.

While direct comparative data for novel compounds derived specifically from N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is not extensively available in published literature, this guide utilizes data from closely related novel piperidine-3-carboxamide derivatives to illustrate the validation and comparison process. The principles and methodologies presented here are broadly applicable to the structural elucidation and performance assessment of novel chemical entities.

Comparative Performance Data

A critical aspect of evaluating a novel compound is to benchmark its biological activity against a known standard or other derivatives. The following table summarizes the in vitro inhibitory activity of a novel piperidine-3-carboxamide derivative, Compound H-9, against Cathepsin K, a key enzyme in bone resorption. The data is compared to MIV-711, a known Cathepsin K inhibitor that has undergone clinical trials.[1][2]

CompoundTargetIC50 (µM)Notes
Compound H-9 Cathepsin K0.08A novel piperidine-3-carboxamide derivative.
MIV-711 Cathepsin KNot explicitly stated, used as a positive control.An established Cathepsin K inhibitor.
Lead Compound F-12 Cathepsin K13.52The initial fragment from which Compound H-9 was developed.

Table 1: In vitro inhibitory activity of a novel piperidine-3-carboxamide derivative (H-9) compared to a lead compound (F-12) and a known inhibitor (MIV-711).[2]

Experimental Protocols for Structural Validation

The definitive identification of a novel compound's structure relies on a combination of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental to this process.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For a novel piperidine-carboxamide derivative, the following experiments are crucial:

  • ¹H NMR (Proton NMR):

    • Objective: To identify the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the compound's solubility.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of protons.

  • ¹³C NMR (Carbon NMR):

    • Objective: To determine the number of different types of carbon atoms in the molecule.

    • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

    • Data Acquisition: Acquired on the same spectrometer as ¹H NMR. It generally requires a larger number of scans due to the lower natural abundance of ¹³C.

    • Data Analysis: The chemical shift of each signal provides information about the functional group and hybridization of the carbon atom.

  • 2D NMR (COSY, HSQC, HMBC):

    • Objective: To establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically separated by 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5]

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the exact mass of the molecule and, from that, its elemental formula.

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds.

    • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the molecular formula. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_comparison Performance Comparison synthesis Synthesize Novel Piperidine-Carboxamide Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray in_vitro In Vitro Assays (e.g., IC50 determination) nmr->in_vitro ms->in_vitro xray->in_vitro in_vivo In Vivo Studies (optional) in_vitro->in_vivo

Workflow for the validation of novel compounds.

Signaling_Pathway receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein compound Novel Piperidine- Carboxamide Compound compound->receptor Binds and Modulates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Inhibition of Bone Resorption) second_messenger->cellular_response

Hypothetical signaling pathway modulation.

References

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Comparative Guide in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key building block in modern organic synthesis. This document objectively compares its performance with alternative synthetic strategies, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and application in complex molecule synthesis.

This compound has emerged as a valuable reagent, particularly as a Weinreb amide, in the total synthesis of pharmaceutically relevant molecules. Its primary application lies in the construction of ketones through the controlled addition of organometallic reagents. This guide will delve into its role in the synthesis of the migraine drug Lasmiditan and compare its utility against other established and emerging synthetic methodologies.

Performance in the Total Synthesis of Lasmiditan

This compound serves as a crucial intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT(1F) receptor agonist.[1][2] In a key step, it reacts with an organolithium reagent derived from 2-chloropyridine to form the corresponding ketone. This transformation is a cornerstone of the synthetic route, highlighting the reliability of Weinreb amides in complex fragment couplings.[1][3]

The general synthetic approach involves the initial formation of the Weinreb amide from 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine. This is followed by the addition of the organometallic species to furnish the ketone, which is a precursor to the final drug molecule.

Comparison with Alternative Synthetic Methodologies

While this compound offers a robust method for ketone synthesis, several alternative approaches exist. The choice of reagent often depends on factors such as substrate scope, functional group tolerance, and overall efficiency.

Methodology Reagent/Intermediate Advantages Disadvantages Typical Yields
Weinreb Amide Synthesis This compoundHigh yields, prevents over-addition of organometallic reagents, stable intermediate.[4][5]Requires preparation of the Weinreb amide from the corresponding carboxylic acid.70-95%
Organolithium Addition to Carboxylic Acid Carboxylic Acid + 2 eq. OrganolithiumDirect conversion from carboxylic acid.[4]Requires two equivalents of the organolithium reagent, potential for side reactions.40-80%
Grignard Reaction with Nitrile Nitrile + Grignard ReagentUtilizes readily available nitriles.[4]Requires harsh acidic hydrolysis of the intermediate imine.60-85%
Morpholine Amide Acylation N-acylmorpholine + Organometallic ReagentHigh water solubility, economically accessible, and operationally stable compared to Weinreb amides.[6]Less explored compared to Weinreb amides.65-90%

Experimental Protocols

Synthesis of this compound (Weinreb Amide)

A common method for the preparation of a Weinreb amide involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent.

Procedure: To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane, a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) is added at 0 °C. The mixture is stirred for 15 minutes before adding N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (1.2 eq). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed successively with aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude this compound, which can be purified by column chromatography.[7]

Ketone Synthesis via Weinreb Amide

Procedure: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, the organolithium or Grignard reagent (1.2 eq) is added dropwise at -78 °C or 0 °C, respectively. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude ketone is purified by flash column chromatography.[4]

Alternative Protocol: Ketone Synthesis via Organolithium Addition to a Carboxylic Acid

Procedure: A solution of the carboxylic acid (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. The organolithium reagent (2.0 eq) is added dropwise. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution and worked up as described for the Weinreb amide protocol.[4]

Logical Workflow of Total Synthesis Utilizing this compound

total_synthesis_workflow start Starting Material: 1-Methylpiperidine-4-carboxylic Acid weinreb_formation Weinreb Amide Formation (N,O-dimethylhydroxylamine, Coupling Agent) start->weinreb_formation intermediate N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide weinreb_formation->intermediate ketone_formation Ketone Formation intermediate->ketone_formation organometallic Organometallic Reagent (e.g., 2-lithiopyridine) organometallic->ketone_formation ketone_intermediate Key Ketone Intermediate ketone_formation->ketone_intermediate further_steps Further Synthetic Steps (e.g., Amide Coupling) ketone_intermediate->further_steps final_product Final Product (e.g., Lasmiditan) further_steps->final_product

Caption: Synthetic pathway to a complex molecule using the Weinreb amide.

This guide demonstrates the utility of this compound as a reliable and efficient reagent in total synthesis. While alternative methods for ketone formation exist, the Weinreb amide approach, particularly with this piperidine derivative, offers a high degree of control and predictability, making it a valuable tool in the synthesis of complex pharmaceutical agents like Lasmiditan. The provided data and protocols aim to assist researchers in making informed decisions for their synthetic strategies.

References

A Comparative Guide to Acylating Agents: The Efficacy of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact the yield, purity, and overall success of a synthetic route. This guide provides a detailed comparison of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, with other common acylating agents, supported by experimental data and protocols to inform your selection process.

Executive Summary

This compound belongs to the class of Weinreb amides, which are distinguished by their moderate reactivity and high selectivity in acylation reactions. Unlike highly reactive acylating agents such as acyl chlorides and acid anhydrides, Weinreb amides excel in preventing the common issue of over-addition, particularly in reactions with organometallic reagents. This characteristic leads to cleaner reactions and higher yields of the desired ketone products, minimizing the formation of tertiary alcohol byproducts. While acyl chlorides offer rapid reaction times, their high reactivity can be a double-edged sword, often leading to undesired side products and requiring stringent reaction conditions. Acid anhydrides present a middle ground in terms of reactivity. The choice of acylating agent, therefore, represents a trade-off between reactivity, selectivity, and the specific requirements of the synthetic target.

Performance Comparison of Acylating Agents

The efficacy of an acylating agent is best assessed by its performance in specific chemical transformations. The synthesis of ketones from organometallic reagents is a fundamental C-C bond-forming reaction where the choice of acylating agent is paramount.

Table 1: Acylation of Organometallic Reagents for Ketone Synthesis

Acylating AgentNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Side Product(s)Reference
N-Methoxy-N-methylacetamide (Weinreb Amide) Phenylmagnesium bromideTHF01Acetophenone95Negligible[1]
N-Methoxy-N-methylbenzamide (Weinreb Amide) Methylmagnesium bromideTHF01Acetophenone92Negligible[1]
Acetyl Chloride Phenylmagnesium bromideEther0-AcetophenoneLow1,1-diphenylethan-1-ol (major)[2][3]
Acetic Anhydride Phenylmagnesium bromideEther0-AcetophenoneModerate1,1-diphenylethan-1-ol

Note: The data presented is based on representative examples from the literature. Yields are highly dependent on specific reaction conditions and substrates.

As illustrated in Table 1, Weinreb amides, such as N-Methoxy-N-methylacetamide, provide excellent yields of the desired ketone with minimal side products.[1] In contrast, the reaction of a highly reactive acyl chloride like acetyl chloride with a Grignard reagent is difficult to stop at the ketone stage and typically leads to the tertiary alcohol as the major product due to over-addition.[2][3]

Mechanism of Action: The Weinreb Amide Advantage

The superior selectivity of this compound and other Weinreb amides stems from their unique reaction mechanism.

Weinreb Ketone Synthesis weinreb_amide Weinreb Amide (e.g., N-Methoxy-N,1-dimethyl- piperidine-4-carboxamide) intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->intermediate organometallic Organometallic Reagent (R'-M) organometallic->intermediate + workup Aqueous Workup (H3O+) intermediate->workup Stable until workup ketone Ketone (R-CO-R') workup->ketone amine_byproduct N,O-dimethylhydroxylamine workup->amine_byproduct

Caption: Reaction pathway for Weinreb ketone synthesis.

Upon reaction with an organometallic reagent, the Weinreb amide forms a stable five-membered chelated tetrahedral intermediate.[4][5] This stability prevents the collapse of the intermediate and subsequent second addition of the organometallic reagent. The desired ketone is only liberated upon aqueous workup.[4]

In contrast, the reaction with acyl chlorides proceeds through a highly reactive ketone intermediate that readily undergoes a second nucleophilic attack.

Acyl_Chloride_Reaction acyl_chloride Acyl Chloride (R-CO-Cl) ketone Ketone (R-CO-R') acyl_chloride->ketone + grignard1 Grignard Reagent (R'-MgX) grignard1->ketone alkoxide Tertiary Alkoxide ketone->alkoxide + (fast) grignard2 Grignard Reagent (R'-MgX) grignard2->alkoxide tertiary_alcohol Tertiary Alcohol (R-C(OH)-R'2) alkoxide->tertiary_alcohol Workup workup Aqueous Workup (H3O+)

Caption: Over-addition in the reaction of acyl chlorides with Grignard reagents.

Experimental Protocols

General Protocol for Ketone Synthesis using a Weinreb Amide

This protocol is a general representation for the acylation of a Grignard reagent with a Weinreb amide.

  • Preparation of the Weinreb Amide: The specific Weinreb amide, this compound, can be synthesized from the corresponding carboxylic acid or acid chloride and N,O-dimethylhydroxylamine hydrochloride. A typical procedure involves dissolving the acid chloride in an inert solvent like dichloromethane, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a base such as pyridine or triethylamine at 0°C, and then stirring at room temperature.[6]

  • Grignard Reaction: The Weinreb amide is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • The Grignard reagent (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0°C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure ketone.[7]

General Protocol for Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a typical acylation of an amine with an acyl chloride.

  • Reaction Setup: The amine is dissolved in a suitable solvent, often a two-phase system of water and an organic solvent like dichloromethane or diethyl ether.

  • An aqueous solution of a base, such as sodium hydroxide or potassium carbonate, is added to the amine solution.

  • Acylation: The acyl chloride is added dropwise to the vigorously stirred biphasic mixture. The base neutralizes the hydrochloric acid that is formed during the reaction.

  • The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with dilute acid (to remove any unreacted amine), water, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the amide product.

Conclusion

This compound, as a representative Weinreb amide, offers a significant advantage in terms of selectivity for the synthesis of ketones from organometallic reagents. Its ability to form a stable chelated intermediate effectively prevents over-addition, a common pitfall with more reactive acylating agents like acyl chlorides. While acyl chlorides may offer faster reaction rates, the potential for side reactions and the need for more stringent control measures can make Weinreb amides a more reliable and efficient choice for complex syntheses where functional group tolerance and high yields of a specific carbonyl compound are critical. The selection of the optimal acylating agent will ultimately depend on the specific substrate, the desired product, and the overall synthetic strategy. This guide provides the foundational data and mechanistic understanding to make an informed decision.

References

Safety Operating Guide

Proper Disposal of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS No. 215950-19-9), a key intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Hazard Assessment

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May be harmful if swallowed.[1][3]

Incompatible Materials:

  • Strong oxidizing agents.[1][2]

  • Strong bases.[1][2]

  • Acids.[4]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource
CAS Number 215950-19-9--INVALID-LINK--
Molecular Formula C₉H₁₈N₂O₂--INVALID-LINK--
Molecular Weight 186.25 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity ≥98%-99%--INVALID-LINK--
Boiling Point (Predicted) 235.3±50.0 °C--INVALID-LINK--
Density (Predicted) 1.041±0.06 g/cm³--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste disposal company.[5]

Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste. The container should be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or acids.[1][2][4]

Disposal of Contaminated Materials
  • Empty Containers: Thoroughly empty any containers that held the compound. The first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses with water can be performed, and after air-drying in a fume hood, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Contaminated PPE and Labware: Any gloves, weigh boats, or other disposable materials that have come into contact with the chemical should be placed in the designated hazardous waste container.

Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste.

  • Schedule a Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup with a licensed waste disposal company.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Waste Generation (Unused chemical, contaminated materials) B->C D Segregate from Incompatibles (Strong Oxidizers, Bases, Acids) C->D E Collect in Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Hazardous Waste Area E->F G Contact Institutional EHS for Pickup F->G H Licensed Hazardous Waste Disposal Company G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and handling information for researchers, scientists, and drug development professionals working with N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is compiled from safety data for structurally related compounds, including piperidine and N-methoxy-N,4-dimethylbenzamide. A conservative approach is strongly advised, treating the compound with a high degree of caution. The primary hazards are associated with the piperidine moiety, which is known to be flammable, acutely toxic, and capable of causing severe skin and eye damage.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[4][5] When working with hazardous drugs, it is recommended to wear two pairs of gloves.[6]
Body Laboratory CoatA flame-retardant, fully buttoned lab coat is required to protect against incidental contact.[4]
Respiratory RespiratorAll work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][7] If ventilation is inadequate, a government-approved respirator should be used.[7]
Feet Safety FootwearClosed-toe, chemical-resistant shoes or boots are required in areas where this chemical is handled to protect against spills.[8]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapors or mists.[9][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1][9]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[2][7][9] Use non-sparking tools and explosion-proof equipment where necessary.[1][2]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[3][7]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[3][7][9] Designate a specific area for storage.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of chemical waste through a licensed professional waste disposal service.[7][10]

  • The material may be disposed of by controlled incineration with flue gas scrubbing.[11]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]

  • Do not discharge into sewer systems.[11]

Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[11]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[11]

Experimental Protocols

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Logical Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Assess_Risks Assess Risks & Review SDS of Related Compounds Gather_PPE Gather Required PPE Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Don_PPE Don All Required PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical with Caution Don_PPE->Handle_Chemical Avoid_Contact Avoid Skin/Eye Contact & Inhalation Handle_Chemical->Avoid_Contact Store_Properly Store in Tightly Closed Container Handle_Chemical->Store_Properly Segregate_Waste Segregate Chemical Waste Handle_Chemical->Segregate_Waste Clean_Work_Area Clean & Decontaminate Work Area Store_Properly->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose Through Licensed Service Segregate_Waste->Dispose_Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.